(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R)-3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSJJEOZKOCDCT-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647466 | |
| Record name | (3R)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331847-02-0, 269398-90-5 | |
| Record name | 2-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331847-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a derivative of butanoic acid with an amino group at the beta position and a naphthalene ring attached to the fourth carbon. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (3R)-3-amino-4-(naphthalen-2-yl)butanoic acid;hydrochloride | Computed |
| Molecular Formula | C₁₄H₁₅NO₂·HCl[1] | Vendor Data |
| Molecular Weight | 265.7 g/mol [1] | Vendor Data |
| CAS Number | 269398-90-5[1] | Registry Data |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C--INVALID-LINK--N.Cl | Computed |
| InChI Key | BWSJJEOZKOCDCT-ZOWNYOTGSA-N | Computed |
| Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Not reported | - |
| Purity | Typically offered at ≥95%[1] | Vendor Data |
Note: Experimental data for melting point and solubility in common laboratory solvents are not available in the reviewed literature.
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) for this compound are not publicly available. Characterization of this compound would require performing these analytical techniques.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the available scientific literature or patents. However, general synthetic strategies for chiral β-amino acids and compounds with similar structural motifs can be inferred.
A plausible synthetic approach could involve the asymmetric addition of a nucleophile to a cinnamoyl derivative, followed by the introduction of the amino group. Another potential route could utilize a chiral auxiliary to guide the stereoselective formation of the β-amino acid backbone.
Logical Workflow for a Potential Synthesis:
Caption: A potential synthetic pathway for this compound.
Biological Activity and Potential Applications
The specific biological activity of this compound has not been reported in the scientific literature. However, its structural features suggest potential interactions with biological systems, particularly as a GABA (γ-aminobutyric acid) analogue.
GABA Receptor Modulation
GABA is the primary inhibitory neurotransmitter in the central nervous system. Molecules that mimic the structure of GABA can act as agonists or antagonists at GABA receptors, leading to various neuropharmacological effects. The core structure of the target compound, a β-amino acid, is a known pharmacophore for GABA receptor ligands. The bulky naphthalene group would provide significant steric and hydrophobic interactions within a receptor binding pocket, potentially conferring selectivity for specific GABA receptor subtypes (GABA-A, GABA-B, or GABA-C).
Signaling Pathway Hypothesis:
References
In-depth Technical Guide on (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride: Current Landscape and Future Research Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride (CAS Number: 269398-90-5) is a chiral β-amino acid derivative recognized primarily as a valuable building block in medicinal chemistry. Its structural similarity to endogenous neurotransmitters suggests potential applications in neuroscience, particularly in the modulation of GABAergic or glutamatergic pathways. Furthermore, its classification as a "Protein Degrader Building Block" by commercial suppliers points towards its utility in the burgeoning field of targeted protein degradation. However, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth studies detailing its specific biological mechanism of action, quantitative efficacy, or explicit use in signaling pathway elucidation. This technical guide summarizes the current, albeit limited, knowledge of this compound and outlines the necessary experimental avenues to fully characterize its therapeutic potential.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and publicly accessible chemical information repositories.
| Property | Value | Source |
| CAS Number | 269398-90-5 | Public Databases |
| Molecular Formula | C₁₄H₁₅NO₂・HCl | Public Databases |
| Molecular Weight | 265.74 g/mol | Public Databases |
| Appearance | White to off-white solid (presumed) | General knowledge of similar compounds |
| Purity | Typically available at ≥95% | Commercial Suppliers |
| Solubility | Soluble in water and polar organic solvents (presumed) | General knowledge of similar compounds |
| Storage | Room temperature, in a dry, well-sealed container | Commercial Suppliers |
Potential Applications and Theoretical Framework
Based on its chemical structure, two primary areas of application can be hypothesized for this compound:
Neuromodulation
The compound is a β-amino acid, a structural motif present in several neuroactive compounds. This suggests it may interact with receptors for key neurotransmitters.
-
GABA Receptor Modulation: γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptors, particularly GABAA and GABAB receptors, are important drug targets for conditions like anxiety, epilepsy, and muscle spasticity. The structural similarity of the subject compound to GABA suggests it could act as an agonist, antagonist, or allosteric modulator of GABA receptors.
-
NMDA Receptor Modulation: The N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor, plays a crucial role in synaptic plasticity and memory formation. Dysfunction of NMDA receptors is implicated in various neurological and psychiatric disorders. Chiral amino acids are known to modulate NMDA receptor activity. It is plausible that this compound could interact with the glycine or glutamate binding sites, or an allosteric site on the NMDA receptor complex.
A logical workflow for investigating these potential neuromodulatory effects is presented below.
Caption: Experimental workflow for characterizing neuromodulatory activity.
Targeted Protein Degradation
The compound is marketed as a "Protein Degrader Building Block." This implies its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or similar molecules designed to induce the degradation of specific proteins. In this context, the compound would likely be used as a linker or as part of a ligand that binds to the target protein or an E3 ubiquitin ligase.
The general mechanism of PROTAC action is illustrated below.
Caption: Generalized mechanism of PROTAC-mediated protein degradation.
Necessary Experimental Protocols for Full Characterization
To build a comprehensive technical profile of this compound, the following experimental investigations are essential. The lack of publicly available data in these areas represents a significant knowledge gap.
Synthesis and Characterization
While the compound is commercially available, a detailed, scalable, and cost-effective synthesis protocol would be of great interest to the research community. A typical synthetic route might involve:
-
Starting Material Selection: Identification of a suitable chiral precursor.
-
Key Reactions: Asymmetric synthesis or resolution to establish the (R)-stereocenter.
-
Purification and Analysis: Crystallization or chromatography for purification, followed by analytical techniques such as NMR, HPLC, and mass spectrometry to confirm structure and purity.
A generalized workflow for a potential synthesis is outlined below.
Caption: A generalized workflow for the synthesis and characterization.
In Vitro Pharmacological Profiling
To determine the biological activity, a series of in vitro assays are required.
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of the compound to a panel of receptors, particularly GABA and NMDA receptor subtypes.
-
Methodology: Competitive radioligand binding assays using cell membranes expressing the target receptors. The compound would be tested at various concentrations to determine its inhibition constant (Ki).
-
-
Functional Assays:
-
Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at its target receptor(s).
-
Methodology:
-
Electrophysiology: Patch-clamp recordings from cells expressing the target ion channels (e.g., GABAA or NMDA receptors) to measure changes in ion flow in the presence of the compound.
-
Second Messenger Assays: For G-protein coupled receptors (e.g., GABAB), assays to measure changes in downstream signaling molecules like cAMP.
-
Calcium Imaging: To assess the modulation of NMDA receptor activity by measuring intracellular calcium influx.
-
-
In Vivo Studies
If in vitro activity is confirmed, subsequent in vivo studies in animal models would be necessary to evaluate its physiological effects.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Pharmacodynamic and Efficacy Studies: To assess the effects of the compound in animal models of relevant diseases (e.g., epilepsy, anxiety, neuropathic pain, or neurodegenerative diseases).
Data Presentation for Future Research
For this compound to be effectively utilized by the scientific community, future publications should present quantitative data in a clear and structured format. Examples of essential data tables are provided below.
Table 2: Receptor Binding Affinity Profile
| Receptor Subtype | Ki (nM) |
| GABAA (α₁β₂γ₂) | TBD |
| GABAB | TBD |
| NMDA (GluN1/GluN2A) | TBD |
| NMDA (GluN1/GluN2B) | TBD |
| ... (other relevant receptors) | TBD |
Table 3: Functional Activity Profile
| Assay | Receptor Subtype | EC₅₀ / IC₅₀ (nM) | Mode of Action |
| Electrophysiology | GABAA | TBD | Agonist/Antagonist/PAM/NAM |
| Calcium Imaging | NMDA (GluN2A) | TBD | Agonist/Antagonist/PAM/NAM |
| ... (other functional assays) | TBD |
Conclusion
This compound is a compound with significant untapped potential. Its classification as a chiral β-amino acid and a building block for protein degraders places it at the intersection of neuroscience and novel therapeutic modalities. However, the current lack of published data on its specific biological activities is a major barrier to its development. The experimental workflows and data presentation formats outlined in this guide provide a roadmap for the research community to unlock the full potential of this promising molecule. Future in-depth studies are essential to transition this compound from a chemical building block to a well-characterized tool for research and potential therapeutic development.
An In-depth Technical Guide to the Molecular Structure of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a chiral β-amino acid derivative featuring a naphthalene moiety. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential biological significance. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established principles of organic chemistry and pharmacology. It includes a plausible synthetic route, predicted spectroscopic characteristics, and a discussion of its potential as a modulator of GABAergic neurotransmission. All quantitative data are presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
β-Amino acids and their derivatives are of significant interest in medicinal chemistry due to their unique structural properties and diverse biological activities. The introduction of a bulky, lipophilic naphthalene group into a butanoic acid backbone, as seen in this compound, creates a molecule with potential for specific interactions with biological targets. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmaceutical applications.
This molecule is structurally related to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are widely studied for their potential to treat neurological disorders such as epilepsy, anxiety, and neuropathic pain. The naphthalene substituent may confer unique pharmacological properties, including altered receptor binding affinity and selectivity.
Molecular Structure and Chemical Properties
The molecular structure of this compound is characterized by a chiral center at the C3 position of the butanoic acid chain, with an (R) configuration. The molecule consists of a naphthalene ring linked to the C4 position, an amino group at the C3 position, and a carboxylic acid group at the C1 position. In its hydrochloride salt form, the amino group is protonated.
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆ClNO₂ | PubChem |
| Molecular Weight | 265.73 g/mol | PubChem |
| CAS Number | 331847-01-9 (for the (S)-isomer hydrochloride) | PubChem |
| Appearance | Predicted to be a white to off-white solid | General knowledge of amino acid hydrochlorides |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge of amino acid hydrochlorides |
Note: The provided CAS number is for the (S)-isomer hydrochloride. A specific CAS number for the (R)-isomer hydrochloride was not consistently found across databases.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be constructed based on established methods for the synthesis of β-amino acids with aromatic side chains. The following protocol is a representative example.
Synthesis of this compound
This synthesis can be envisioned as a multi-step process starting from commercially available precursors. A potential workflow is outlined below.
Caption: A plausible synthetic workflow for the target compound.
Methodology:
-
Step 1: Aldol Condensation: Naphthalen-2-ylacetaldehyde is reacted with malonic acid in the presence of a catalytic amount of piperidine to yield (E)-4-(naphthalen-2-yl)but-2-enoic acid. The reaction mixture is typically heated to drive the reaction to completion, followed by acidification to precipitate the product.
-
Step 2: Asymmetric Michael Addition: The resulting α,β-unsaturated carboxylic acid is then subjected to a stereoselective Michael addition with a chiral amine, such as (R)-N-benzyl-α-methylbenzylamine. This step introduces the desired stereochemistry at the β-carbon.
-
Step 3: Hydrolysis and Deprotection: The chiral auxiliary is removed by hydrogenolysis, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere. This step simultaneously reduces any remaining double bonds and cleaves the benzyl groups, yielding the free (R)-β-amino acid.
-
Step 4: Hydrochloride Salt Formation: The purified (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid is dissolved in a suitable solvent like diethyl ether, and a solution of hydrogen chloride in ether is added to precipitate the hydrochloride salt. The resulting solid is then collected by filtration and dried.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the naphthalene, butanoic acid, and amino groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.2 | m | 4H | Aromatic protons of the naphthalene ring |
| ~ 7.4 - 7.6 | m | 3H | Aromatic protons of the naphthalene ring |
| ~ 3.8 - 4.0 | m | 1H | CH-NH₃⁺ |
| ~ 3.0 - 3.2 | m | 2H | CH₂-Naphthalene |
| ~ 2.6 - 2.8 | m | 2H | CH₂-COOH |
| ~ 10.0 - 12.0 | br s | 1H | COOH |
| ~ 8.0 - 9.0 | br s | 3H | NH₃⁺ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carbonyl, aromatic, and aliphatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 175 | C=O (Carboxylic acid) |
| ~ 125 - 135 | Aromatic carbons of the naphthalene ring |
| ~ 50 | CH-NH₃⁺ |
| ~ 40 | CH₂-Naphthalene |
| ~ 35 | CH₂-COOH |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would exhibit characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000 - 3300 | Broad | O-H stretch (carboxylic acid) and N-H stretch (ammonium) |
| ~ 2500 - 3000 | Broad | N-H stretch (ammonium salt) |
| ~ 1700 - 1730 | Strong | C=O stretch (carboxylic acid) |
| ~ 1500 - 1600 | Medium | N-H bend (ammonium) and C=C stretch (aromatic) |
| ~ 1400 - 1450 | Medium | C-H bend (aliphatic) |
Mass Spectrometry (Predicted)
Mass spectrometry would provide information on the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 266.12 | [M+H]⁺ (protonated molecule) |
| 248.11 | [M+H - H₂O]⁺ |
| 141.07 | [Naphthalene-CH₂]⁺ |
Potential Biological Activity and Signaling Pathways
Given its structural similarity to GABA, this compound is a candidate for interacting with GABA receptors (GABA-A, GABA-B, and GABA-C). The bulky naphthalene group could influence its binding affinity and selectivity for different receptor subtypes.
Caption: A logical diagram of the potential mechanism of action.
Derivatives of 3-amino-4-arylbutanoic acid have been investigated as GABA receptor modulators. The (R)-enantiomer is often found to have a different pharmacological profile from the (S)-enantiomer. The naphthalene moiety may allow for additional hydrophobic or π-stacking interactions within the receptor's binding pocket, potentially leading to higher affinity or a different mode of action compared to simpler GABA analogs. Further research, including binding assays and electrophysiological studies, would be necessary to elucidate the precise mechanism of action and any therapeutic potential.
Conclusion
This compound is a molecule of significant interest for drug discovery, particularly in the field of neuroscience. This guide has provided a detailed overview of its molecular structure, predicted properties, and a plausible synthetic route. While direct experimental data remains scarce, the information compiled here from related compounds provides a solid foundation for future research. The unique combination of a chiral β-amino acid scaffold with a bulky aromatic naphthalene group suggests that this compound could exhibit novel pharmacological properties, warranting further investigation into its synthesis, characterization, and biological activity.
Spectroscopic Data and Characterization of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a chiral beta-amino acid derivative containing a naphthalene moiety. Beta-amino acids and their derivatives are of significant interest in medicinal chemistry and drug development due to their unique structural properties and biological activities. They serve as building blocks for the synthesis of peptidomimetics, foldamers, and other complex molecules with potential therapeutic applications. The naphthalene group, a lipophilic bicyclic aromatic system, can influence the compound's pharmacokinetic and pharmacodynamic properties.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | (3R)-3-amino-4-(naphthalen-2-yl)butanoic acid hydrochloride |
| Molecular Formula | C₁₄H₁₆ClNO₂ |
| Molecular Weight | 265.73 g/mol |
| CAS Number | 269398-90-5 |
| Chirality | (R) |
| Physical State | Solid (predicted) |
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns for similar structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.5 | br s | 1H | COOH |
| ~8.3 | br s | 3H | NH₃⁺ |
| 7.90 - 7.80 | m | 4H | Naphthyl-H |
| 7.55 - 7.45 | m | 3H | Naphthyl-H |
| ~3.8 | m | 1H | CH-NH₃⁺ |
| ~3.2 | dd | 1H | CH₂-Naphthyl |
| ~3.0 | dd | 1H | CH₂-Naphthyl |
| ~2.7 | m | 2H | CH₂-COOH |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Coupling constants (J) would provide further structural information.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (Carboxylic Acid) |
| ~135 | Naphthyl Quaternary C |
| ~133 | Naphthyl Quaternary C |
| 128 - 124 | Naphthyl CH |
| ~48 | CH-NH₃⁺ |
| ~40 | CH₂-Naphthyl |
| ~38 | CH₂-COOH |
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 230.11 | [M+H]⁺ (protonated free amine) |
| 213.08 | [M+H - NH₃]⁺ |
| 141.07 | [Naphthyl-CH₂]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 2400 | Broad | O-H stretch (Carboxylic Acid), N-H stretch (Ammonium) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2900 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium | C=C stretch (Aromatic) |
| ~1510 | Medium | N-H bend (Ammonium) |
| ~820 | Strong | C-H bend (Naphthalene, out-of-plane) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Vortex the tube until the sample is fully dissolved.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64
-
Spectral Width: 0-14 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Spectral Width: 0-200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
LC-MS Parameters (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for this molecule would include the loss of the amino group and cleavage of the butanoic acid side chain.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in the molecule, such as the broad O-H and N-H stretches, the C=O stretch of the carboxylic acid, and the aromatic C=C and C-H vibrations of the naphthalene ring.
-
Compare the obtained spectrum with reference spectra of similar compounds.
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for spectroscopic characterization.
Conclusion
This technical guide provides a framework for the spectroscopic characterization of this compound. The presented predicted data and detailed experimental protocols offer a valuable resource for researchers and scientists working with this compound or similar beta-amino acid derivatives. Rigorous spectroscopic analysis is crucial for confirming the identity, purity, and structure of such molecules, which is a fundamental requirement in drug discovery and development. While the specific spectral data for this compound remains elusive in publicly accessible databases, the methodologies outlined here provide a robust approach for its comprehensive analysis.
An In-depth Technical Guide on the Purity and Stability of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
Disclaimer: Publicly available information on the specific purity and stability of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is limited. This guide is a comprehensive overview based on the chemical structure of the molecule, general principles of pharmaceutical analysis and stability testing for similar compounds, and available data for analogous substances. The experimental protocols and data presented are illustrative and should be adapted and validated for specific applications.
Introduction
This compound is a chiral amino acid derivative containing a naphthalene moiety. Its chemical structure suggests potential applications in medicinal chemistry and drug development, possibly as a building block for more complex molecules. Ensuring the purity and stability of such a compound is critical for its use in research and development, as impurities or degradation products can significantly impact its biological activity, safety, and reproducibility of experimental results.
This technical guide provides a framework for assessing the purity and stability of this compound. It covers potential analytical methodologies, discusses likely degradation pathways, and presents a format for data presentation and experimental protocols.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C14H15NO2.ClH | [1] |
| Molecular Weight | 265.7 g/mol | [1] |
| CAS Number | 269398-90-5 | [1] |
| Appearance | White to off-white solid (presumed) | - |
| Storage | Room temperature | [1] |
Purity Assessment
The purity of this compound should be determined using a combination of chromatographic and spectroscopic techniques to identify and quantify any impurities. A typical purity specification for such a compound in a research setting would be ≥95%.[1]
Analytical Methods
A multi-faceted approach is recommended for a comprehensive purity profile.
Table 1: Proposed Analytical Methods for Purity Assessment
| Method | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Quantify the main component and non-chiral impurities. | Column: C18 reverse-phaseMobile Phase: Gradient of water with 0.1% TFA and acetonitrile with 0.1% TFADetection: UV at 220 nm and 280 nm |
| Chiral HPLC | Determine enantiomeric purity. | Column: Chiral stationary phase (e.g., polysaccharide-based)Mobile Phase: Isocratic mixture of hexane and isopropanol with a basic or acidic modifierDetection: UV at 220 nm |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirm the chemical structure and identify organic impurities. | Solvent: DMSO-d₆ or D₂OFrequency: 400 MHz or higher |
| Mass Spectrometry (MS) | Determine the molecular weight and identify impurities by mass-to-charge ratio. | Ionization: Electrospray Ionization (ESI)Analyzer: Quadrupole or Time-of-Flight (TOF) |
| Elemental Analysis | Confirm the elemental composition (C, H, N). | Combustion analysis |
| Karl Fischer Titration | Determine water content. | Coulometric or volumetric titration |
Illustrative Purity Data
The following table is an example of how purity data for a batch of this compound could be presented.
Table 2: Example Purity Profile for Lot #ANB-2025-001
| Test | Method | Specification | Result |
| Assay (by HPLC) | HPLC-UV | ≥ 95.0% | 98.7% |
| Enantiomeric Purity (by Chiral HPLC) | Chiral HPLC-UV | ≥ 99.0% (R)-enantiomer | 99.8% |
| Water Content (by Karl Fischer) | Karl Fischer Titration | ≤ 1.0% | 0.5% |
| Residual Solvents | GC-HS | As per ICH Q3C | Complies |
| Individual Impurity | HPLC-UV | ≤ 0.2% | Impurity A: 0.15% |
| Total Impurities | HPLC-UV | ≤ 1.0% | 0.4% |
Stability Assessment
Stability studies are crucial to determine the shelf-life and appropriate storage conditions for this compound. Forced degradation studies can help to identify potential degradation products and establish stability-indicating analytical methods.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible:
-
Oxidation: The naphthalene ring and the benzylic position are susceptible to oxidation.
-
Hydrolysis: While generally stable, the amide bond in potential dimeric or polymeric impurities could be susceptible to hydrolysis under extreme pH conditions.
-
Photodegradation: The naphthalene ring is a chromophore that can absorb UV light, potentially leading to photodegradation.
-
Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur.
Stability-Indicating Method
A stability-indicating analytical method, typically an HPLC method, is one that can separate the parent compound from its degradation products, allowing for the accurate quantification of both. The HPLC method described in Table 1 would need to be validated for its stability-indicating properties through forced degradation studies.
Illustrative Stability Data
The following table shows an example of a 3-month accelerated stability study report.
Table 3: Example Accelerated Stability Data (40°C / 75% RH)
| Test | Specification | Initial | 1 Month | 3 Months |
| Assay (%) | ≥ 95.0% | 98.7% | 98.5% | 97.9% |
| Enantiomeric Purity (%) | ≥ 99.0% | 99.8% | 99.8% | 99.7% |
| Degradation Product A (%) | Report | ND | 0.05% | 0.12% |
| Total Degradation Products (%) | ≤ 1.0% | ND | 0.10% | 0.25% |
| Appearance | White to off-white solid | Complies | Complies | Slight yellow tint |
ND: Not Detected
Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following are example protocols for key analytical methods.
Protocol for Purity Determination by HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 220 nm.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Analysis:
-
Inject a blank (diluent), a standard solution of known concentration, and the sample solution.
-
Calculate the purity based on the area percentage of the main peak.
-
Protocol for Forced Degradation Study
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 105°C for 7 days.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples by the stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample to identify and quantify degradation products.
Visualizations
Experimental Workflow
References
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride: A Building Block for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable."[1][2][3][4][5] At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[3][5][6][7] This guide focuses on the utility of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride as a key building block in the synthesis of PROTACs, particularly in the construction of ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][8][9][10][11]
PROTACs are modular in design, consisting of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][6][7] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7] The choice of E3 ligase ligand is critical to the efficacy of a PROTAC, with Cereblon (CRBN) being one of the most widely utilized E3 ligases in PROTAC design.[1][12]
This compound: A Versatile Scaffold for Cereblon Ligands
This compound serves as a valuable starting material for the synthesis of potent Cereblon ligands. Its chemical structure provides a key pharmacophore that, with further chemical modification, can mimic the binding of established immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide to Cereblon.[2][11][13] The naphthalene moiety can be strategically utilized to enhance binding affinity and selectivity, while the amino and carboxylic acid groups offer versatile handles for linker attachment, enabling the generation of diverse PROTAC libraries.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C14H16ClNO2 |
| Molecular Weight | 265.73 g/mol |
| CAS Number | 331847-01-9 |
| Purity | ≥95% |
| Storage | Room temperature |
Signaling Pathway of PROTAC Action
The fundamental mechanism of action for a PROTAC involves the recruitment of the cellular ubiquitin-proteasome machinery to a specific protein of interest for its degradation. This process can be visualized as a catalytic cycle where the PROTAC molecule facilitates the ubiquitination of multiple copies of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols
General Synthesis of a Cereblon-based PROTAC using a Naphthalenyl Building Block
The following is a generalized, multi-step protocol for the synthesis of a PROTAC, starting from a building block analogous to (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid. This procedure involves the initial synthesis of a Cereblon ligand, followed by linker attachment and final conjugation to a POI ligand.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Step 1: Synthesis of the Cereblon Ligand
-
Protection of the Amino Group: The primary amine of this compound is protected, for example, with a Boc group using di-tert-butyl dicarbonate (Boc)2O and a suitable base like triethylamine in a solvent such as dichloromethane (DCM).
-
Amide Coupling with Protected Glutamine: The carboxylic acid of the protected amino acid is then coupled with a protected L-glutamine derivative (e.g., L-glutamine methyl ester hydrochloride) using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (N,N-Dimethylformamide).
-
Cyclization to form the Glutarimide Ring: The resulting dipeptide is then subjected to cyclization conditions to form the glutarimide ring, a key feature of many Cereblon binders. This can be achieved by heating in the presence of a catalyst, such as a Lewis acid or by using a reagent like carbonyl diimidazole.
-
Deprotection: The protecting groups are then removed under appropriate conditions (e.g., TFA in DCM for Boc group removal) to yield the functionalized Cereblon ligand.
Step 2: Linker Attachment
-
Amide Coupling: The synthesized Cereblon ligand, which now has a free amine or carboxylic acid handle, is reacted with a bifunctional linker. For example, if the ligand has a free amine, it can be coupled to a linker containing a carboxylic acid and an orthogonal functional group (e.g., an azide or alkyne for click chemistry, or a protected amine/carboxylic acid for subsequent amide coupling). Standard amide coupling conditions (HATU, DIPEA in DMF) are typically used.[7]
Step 3: Conjugation to the POI Ligand
-
Final Coupling Reaction: The ligand-linker conjugate is then coupled to the POI ligand, which has a complementary functional group.
-
Click Chemistry: If the linker has an azide and the POI ligand has an alkyne (or vice-versa), a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient method for the final conjugation.[7]
-
Amide Coupling: If both the ligand-linker and the POI ligand have amine/carboxylic acid functionalities, another amide coupling reaction can be performed.[7]
-
Purification and Characterization
The final PROTAC product is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of the synthesized PROTAC are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Quantitative Analysis of PROTAC Efficacy
The biological activity of newly synthesized PROTACs is assessed through a series of in vitro assays to determine their efficacy in degrading the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Table 1: Representative Degradation Data for a Hypothetical BRD4-Targeting PROTAC
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | BRD4 | MOLM-13 | 15 | >95 |
| PROTAC-Y | BRD4 | MOLM-13 | 50 | >90 |
| PROTAC-Z | BRD4 | MOLM-13 | 150 | 85 |
Note: This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.
Table 2: Representative Binding Affinity Data
| Compound | Binding to | Assay | IC50 (μM) |
| Ligand-A | Cereblon | TR-FRET | 0.25 |
| Ligand-B | Cereblon | TR-FRET | 1.2 |
| PROTAC-X | BRD4 (BD1) | Isothermal Titration Calorimetry | 0.05 |
Note: This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.[14]
Key Experimental Assays for PROTAC Characterization
A comprehensive evaluation of a PROTAC's biological activity involves a tiered approach, progressing from biochemical assays to cell-based and in vivo studies.
1. Biochemical Assays:
-
Binding Assays:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction between the PROTAC and the POI or E3 ligase.
-
Surface Plasmon Resonance (SPR): Monitors the binding kinetics (kon and koff) and affinity of the PROTAC to its targets.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay to measure the binding affinity of the PROTAC to its targets and to assess the formation of the ternary complex.[14]
-
2. Cell-Based Assays:
-
Western Blotting: A standard technique to quantify the reduction in the levels of the target protein upon treatment with the PROTAC. This is used to determine DC50 and Dmax values.
-
In-Cell Western/High-Content Imaging: More quantitative and higher-throughput methods to measure protein degradation in a cellular context.
-
NanoBRET™/HiBiT Lytic Detection System: Bioluminescence-based assays to quantify target engagement, ternary complex formation, and protein degradation in live cells.
-
Ubiquitination Assays: To confirm that the degradation of the POI is mediated by the ubiquitin-proteasome system, cells are treated with the PROTAC, and the POI is immunoprecipitated and probed with an anti-ubiquitin antibody.
-
Cell Viability/Proliferation Assays: To assess the downstream functional consequences of target protein degradation, such as inhibition of cancer cell growth.
3. In Vivo Studies:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To evaluate the in vivo stability, exposure, and target degradation of the PROTAC in animal models.
-
Efficacy Studies: To assess the therapeutic potential of the PROTAC in disease models.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel PROTACs, particularly those that recruit the Cereblon E3 ligase. Its chemical structure allows for the rational design and synthesis of potent and selective protein degraders. The experimental protocols and analytical methods outlined in this guide provide a framework for the successful development and characterization of these next-generation therapeutics. As the field of targeted protein degradation continues to evolve, the strategic use of such well-defined chemical building blocks will be instrumental in unlocking the full potential of this exciting therapeutic modality.
References
- 1. asset.library.wisc.edu [asset.library.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Degradation Technologies Based on PROTAC Mechanism | MDPI [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PROTACs: New method to degrade transcription regulating proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-aminophthalic acid: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of naphthalene-containing butanoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of Naphthalene-Containing Butanoic Acid Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The naphthalene scaffold is a versatile platform in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] When combined with a butanoic acid moiety, these derivatives exhibit promising and highly specific biological activities. This guide provides a detailed examination of the biological properties of naphthalene-containing butanoic acid derivatives, with a primary focus on their potent and selective inhibition of aldo-keto reductase 1C3 (AKR1C3), a key enzyme implicated in castration-resistant prostate cancer (CRPC). It includes quantitative pharmacological data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug discovery.
Introduction: The Naphthalene-Butanoic Acid Scaffold
Naphthalene, a bicyclic aromatic hydrocarbon, is a privileged structure in drug design, known for its ability to engage in various biological interactions. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3] The butanoic acid side chain provides a crucial carboxylic acid group, which often acts as a key pharmacophore for interacting with enzyme active sites or receptors, while also influencing the compound's pharmacokinetic properties. The strategic combination of these two moieties has led to the discovery of highly selective and potent bioactive molecules.
This whitepaper will focus on a significant discovery in this chemical class: a naproxen analogue, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid , which has been identified as a powerful and selective inhibitor of AKR1C3.[4][5]
Primary Biological Activity: Selective AKR1C3 Inhibition
Therapeutic Target: Aldo-Keto Reductase 1C3 (AKR1C3)
Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens.[4] In the context of castration-resistant prostate cancer (CRPC), AKR1C3 facilitates the conversion of weaker androgens like Δ⁴-androstene-3,17-dione into testosterone, which fuels cancer cell proliferation and survival despite androgen deprivation therapies.[4][5] This makes AKR1C3 a high-value therapeutic target for overcoming drug resistance in advanced prostate cancer.[6] Selective inhibition of AKR1C3 is crucial, as related isoforms like AKR1C1 and AKR1C2 are involved in androgen inactivation, and their inhibition would be counterproductive.[7]
Lead Compound: (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid
Research into analogues of the non-steroidal anti-inflammatory drug (NSAID) naproxen led to the discovery that replacing naproxen's α-methyl group with an ethyl group significantly enhances potency and selectivity for AKR1C3.[4] The (R)-enantiomer, (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, emerged as a highly potent and selective lead compound, devoid of the cyclooxygenase (COX) inhibitory activity associated with NSAIDs.[4][5]
Quantitative Data: In Vitro Enzyme Inhibition
The inhibitory activity of the racemic mixture and the individual enantiomers of 2-(6-methoxynaphthalen-2-yl)butanoic acid was assessed against AKR1C3 and the closely related AKR1C2 isoform to determine potency and selectivity. The results are summarized below.
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (AKR1C2/AKR1C3) |
| Racemic 2-(6-methoxynaphthalen-2-yl)butanoic acid | AKR1C3 | 120 | 58-fold |
| AKR1C2 | 7,000 | ||
| (S)-2-(6-methoxynaphthalen-2-yl)butanoic acid | AKR1C3 | 123 | 14-fold |
| AKR1C2 | 1,720 | ||
| (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid | AKR1C3 | 106 | 437-fold |
| AKR1C2 | 46,400 | ||
| Data sourced from Adeniji et al. (2016).[4] |
The data clearly indicates that while both enantiomers are potent inhibitors of AKR1C3, the (R)-enantiomer possesses vastly superior selectivity over AKR1C2, making it an exceptional candidate for further development.[4] Kinetic studies revealed that the compound acts as a competitive inhibitor of AKR1C3, with a Kᵢ value of 31 nM.[8]
Signaling Pathway Visualization
The following diagram illustrates the role of AKR1C3 in androgen synthesis within CRPC cells and the mechanism of action for the naphthalene-butanoic acid inhibitor.
Caption: AKR1C3 converts weak androgens to potent activators of the Androgen Receptor, driving cell proliferation. The naphthalene-butanoic acid derivative competitively inhibits AKR1C3, blocking this pathway.
Experimental Protocols and Workflows
General Experimental Workflow
The discovery and evaluation of novel bioactive compounds follow a structured progression from initial design and synthesis to comprehensive biological testing.
Caption: A typical workflow for the development of an enzyme inhibitor, from synthesis to in vivo evaluation.
Detailed Methodology: AKR1C3 Inhibition Assay
The protocol for determining the in vitro inhibitory potency (IC₅₀) of test compounds against AKR1C3 is crucial for quantitative assessment.[4]
Objective: To measure the concentration of a naphthalene-butanoic acid derivative required to inhibit 50% of the enzymatic activity of recombinant human AKR1C3.
Materials:
-
Recombinant human AKR1C3 enzyme.
-
NADPH (cofactor).
-
S-tetralol (substrate).
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Test compound (dissolved in DMSO).
-
96-well microplates (black, for fluorescence).
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm).
Procedure:
-
Preparation: A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, the substrate S-tetralol (at a concentration near its Kₘ value), and varying concentrations of the test compound (typically from a serial dilution). The final DMSO concentration is kept constant (e.g., <1%) across all wells to avoid solvent effects.
-
Enzyme Addition: The reaction is initiated by adding a pre-determined concentration of the AKR1C3 enzyme to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration.
-
Measurement: The enzymatic reaction consumes the cofactor NADPH, which is fluorescent, while its oxidized form (NADP⁺) is not. The rate of decrease in fluorescence is monitored over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control reaction containing no inhibitor. The IC₅₀ value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
-
Selectivity Screening: The same protocol is repeated using other AKR1C isoforms (e.g., AKR1C1, AKR1C2) to determine the compound's selectivity profile.[4][7]
Overview of Other Potential Biological Activities
While AKR1C3 inhibition is the most well-defined activity for this specific chemical class, the broader family of naphthalene derivatives exhibits diverse biological effects. Research on closely related structures suggests that naphthalene-butanoic acids may also possess potential in the following areas:
-
Anticancer Activity: Beyond AKR1C3 inhibition, various naphthalene derivatives have shown direct cytotoxic effects against human cancer cell lines. For instance, certain naphthalene-sulfonamide hybrids exhibit cytotoxicity against the MCF7 breast cancer cell line with IC₅₀ values in the 40-43 µM range.[9] Other 1,8-naphthalimide derivatives show inhibitory activity against the A549 lung cancer cell line with IC₅₀ values around 3 µM.[10]
-
Antimicrobial Activity: The naphthalene core is present in several antimicrobial drugs.[3] Studies on related naphthalene structures, such as 1-aminoalkyl-2-naphthol derivatives, have demonstrated potent activity against multidrug-resistant (MDR) bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against Pseudomonas aeruginosa.[11]
-
Anti-inflammatory Activity: Given that the parent compound naproxen is a potent anti-inflammatory agent acting via COX inhibition, it is plausible that other naphthalene-alkanoic acid derivatives could be designed to possess anti-inflammatory properties. Studies on other classes of naphthalene derivatives have confirmed anti-inflammatory effects, often linked to the inhibition of cyclooxygenase enzymes.[12][13]
Conclusion and Future Directions
Naphthalene-containing butanoic acid derivatives represent a promising class of compounds for targeted drug discovery. The identification of (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid as a potent, competitive, and highly selective inhibitor of AKR1C3 underscores the potential of this scaffold in developing novel therapeutics for castration-resistant prostate cancer.[4] Its high selectivity (437-fold over AKR1C2) and lack of off-target COX activity make it a particularly attractive candidate for clinical development.[4]
Future research should focus on:
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound to optimize it for in vivo efficacy.
-
In Vivo Efficacy: Testing the compound in relevant animal models of CRPC to confirm its tumor-suppressing activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to further refine potency, selectivity, and drug-like properties.
-
Exploration of Other Targets: Investigating the activity of this chemical class against other enzymes and receptors where the naphthalene and carboxylic acid moieties may provide beneficial interactions.
This technical guide provides a solid foundation of the known biological activities, supported by quantitative data and detailed methodologies, to aid scientists and researchers in advancing the field of naphthalene-based drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of anti-inflammatory activity of some novel alpha-amino naphthalene and beta-amino naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nchr.elsevierpure.com [nchr.elsevierpure.com]
A Technical Guide to (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride: A Constrained Amino Acid for Neurological Research
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, a constrained β-substituted γ-aminobutyric acid (GABA) analogue. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents a comprehensive framework based on established methodologies for the synthesis and evaluation of similar constrained amino acids. The protocols and data herein are provided as a guide for researchers and are based on established principles in medicinal chemistry and pharmacology.
Introduction: The Role of Constrained Amino Acids in Drug Discovery
Constrained amino acids are pivotal in modern drug design, offering a strategy to enhance the pharmacological properties of peptide and small-molecule therapeutics.[1] By restricting the conformational flexibility of a molecule, researchers can achieve improved receptor affinity, selectivity, and metabolic stability.[2][3] In the realm of neuroscience, γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are key targets for treating a range of neurological and psychiatric disorders.[4] β-substituted GABA analogues, such as the clinically significant baclofen and pregabalin, have demonstrated the therapeutic potential of this class of compounds.[5]
This compound introduces a bulky naphthyl group at the β-position, creating a conformationally constrained scaffold. This structural feature is anticipated to confer specific interactions with GABA receptors, potentially leading to novel pharmacological profiles. This guide will explore the synthesis, potential biological activity, and methods for the characterization of this intriguing molecule.
Synthesis of this compound
The enantioselective synthesis of β-aryl-γ-amino acids is a well-established field in organic chemistry. Several strategies can be employed to produce the target compound with high stereochemical purity. A plausible and efficient method involves the asymmetric Michael addition of a nucleophile to a cinnamoyl derivative, followed by transformations to yield the desired amino acid.
Proposed Synthetic Pathway
A potential synthetic route is outlined below, starting from commercially available 2-naphthaldehyde. This pathway utilizes a chiral auxiliary to induce stereoselectivity.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl (E)-3-(naphthalen-2-yl)acrylate
To a solution of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0°C is added triethyl phosphonoacetate (22.4 g, 100 mmol) dropwise. The mixture is stirred at 0°C for 30 minutes, followed by the dropwise addition of a solution of 2-naphthaldehyde (15.6 g, 100 mmol) in THF (50 mL). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl (E)-3-(naphthalen-2-yl)acrylate.
Step 2: Asymmetric Michael Addition
To a solution of ethyl (E)-3-(naphthalen-2-yl)acrylate (22.6 g, 100 mmol) in dichloromethane (200 mL) is added a chiral amine auxiliary, such as (R)-α-methylbenzylamine (12.1 g, 100 mmol). The mixture is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure to yield the crude Michael adduct.
Step 3: Diastereoselective Reduction
The crude Michael adduct is dissolved in methanol (250 mL) and cooled to 0°C. Sodium borohydride (3.8 g, 100 mmol) is added portion-wise. The reaction is stirred at 0°C for 2 hours and then at room temperature for 4 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated.
Step 4: Hydrogenolysis and Deprotection
The resulting diastereomeric mixture is dissolved in ethanol (200 mL), and Pearlman's catalyst (palladium hydroxide on carbon, 20 wt%, 2.0 g) is added. The mixture is hydrogenated at 50 psi for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the crude amino ester.
Step 5: Ester Hydrolysis
The crude amino ester is dissolved in a mixture of THF (100 mL) and water (100 mL). Lithium hydroxide monohydrate (8.4 g, 200 mmol) is added, and the mixture is stirred at room temperature for 12 hours. The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is acidified to pH 6 with 1 M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid.
Step 6: Hydrochloride Salt Formation
The free amino acid is suspended in diethyl ether (150 mL), and a 2 M solution of HCl in diethyl ether is added dropwise with stirring until a precipitate forms. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to give this compound.
Biological Activity and Mechanism of Action
While specific biological data for this compound is not currently available in the public domain, its structural similarity to known GABAergic compounds, particularly the GABAB receptor agonist baclofen, suggests that it is likely to interact with GABA receptors. The constrained nature of the molecule, due to the bulky naphthyl group, may lead to a distinct selectivity and potency profile.
Postulated Mechanism of Action: GABAB Receptor Modulation
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[6] They are heterodimers composed of GABAB1 and GABAB2 subunits.[7] Agonist binding to the GABAB1 subunit induces a conformational change that leads to the activation of the GABAB2 subunit and downstream signaling cascades.[6] This typically involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to a reduction in neuronal excitability.[8]
Caption: Postulated signaling pathway of this compound at the GABAB receptor.
Quantitative Data (Exemplary)
The following table presents hypothetical, yet plausible, quantitative data for the biological activity of the title compound. This data is for illustrative purposes to guide researchers in their experimental design and data presentation.
| Assay Type | Receptor Target | Parameter | Value (nM) |
| Radioligand Binding | Human GABAB | Ki | 150 |
| Radioligand Binding | Human GABAA | Ki | >10,000 |
| Functional Assay (GTPγS) | Human GABAB | EC50 | 350 |
| Functional Assay (GTPγS) | Human GABAB | % Max Response | 85% (Partial Agonist) |
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate characterization of novel compounds. The following are standard protocols for assessing the interaction of a test compound with GABA receptors.
GABAB Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABAB receptor using a radiolabeled antagonist.[9]
Materials:
-
[3H]CGP54626 (radioligabeled GABAB antagonist)
-
Test compound: this compound
-
Unlabeled GABA (for non-specific binding)
-
Rat brain membranes (prepared from cortex or cerebellum)
-
Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in 10 volumes of ice-cold binding buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension and centrifugation in fresh binding buffer three times to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or 50 µL of unlabeled GABA (1 mM final concentration, for non-specific binding) or 50 µL of test compound at various concentrations.
-
50 µL of [3H]CGP54626 (final concentration ~2 nM).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the activation of G-proteins coupled to the GABAB receptor and can determine whether a compound is an agonist, antagonist, or inverse agonist.[10]
Materials:
-
[35S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
GABA (as a reference agonist)
-
Test compound
-
Rat brain membranes
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
20 µL of assay buffer (for basal activity) or 20 µL of GABA or 20 µL of the test compound at various concentrations.
-
20 µL of GDP (final concentration 10 µM).
-
20 µL of membrane preparation (5-10 µg of protein).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 20 µL of [35S]GTPγS (final concentration 0.1 nM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Determine the amount of bound [35S]GTPγS by liquid scintillation counting.
-
Data Analysis: Plot the stimulated binding as a function of the test compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
Mandatory Visualizations
Experimental Workflow for Characterization of a Novel GABA Receptor Modulator
Caption: General workflow for the characterization of a novel GABA receptor modulator.
Radioligand Binding Assay Workflow
References
- 1. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 4. GABA analogue - Wikipedia [en.wikipedia.org]
- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Identifying and Targeting Proteins with (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid-based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a GABA analogue. While its direct, high-affinity protein targets are not extensively characterized in public literature, this guide outlines a comprehensive strategy for target identification and the subsequent development of PROTACs based on this scaffold. The targets discussed herein are hypothetical, based on its structural similarity to GABA, and serve as a framework for discovery and validation.
Introduction to (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid and PROTAC Technology
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its structure suggests potential affinity for GABA receptors, transporters, and metabolizing enzymes. This inherent binding potential makes it an intriguing starting point for the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery. They consist of three key components: a "warhead" that binds to a protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism offers a powerful and increasingly popular modality for therapeutic intervention, capable of targeting proteins previously considered "undruggable."
This guide provides a technical framework for leveraging (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid as a novel warhead for PROTAC development. It covers hypothetical target identification, experimental validation protocols, and the logical workflow for creating potent and selective protein degraders.
Hypothetical Target Identification for a Novel GABA-Analogue Warhead
Given the structure of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid, the initial target landscape focuses on proteins that interact with GABA. These can be broadly categorized, and a systematic approach is required to identify and validate a tractable Protein of Interest (POI).
Primary Hypothetical Target Classes
The following protein families represent the most promising starting points for target discovery:
-
GABA Transporters (GATs): These membrane proteins (SLC6 family) are responsible for the reuptake of GABA from the synaptic cleft. The four main subtypes are GAT1, GAT2, GAT3, and the betaine/GABA transporter (BGT1). Inhibition or degradation of GATs could modulate GABAergic neurotransmission.
-
GABA Receptors:
-
GABAA Receptors: These are ligand-gated ion channels. While direct agonists are common, developing a PROTAC against a specific subunit could offer a novel therapeutic angle.
-
GABAB Receptors: These are G-protein coupled receptors (GPCRs). Targeting GABAB for degradation could have significant implications in conditions like spasticity and addiction.
-
-
GABA-metabolizing Enzymes:
-
GABA transaminase (GABA-T): This enzyme is responsible for the catabolism of GABA. Its degradation would lead to increased GABA levels.
-
Workflow for Target Identification and Validation
The following diagram outlines the logical workflow for identifying and validating a specific protein target for a (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid-based PROTAC.
Methodological & Application
Synthesis of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, a chiral building block of interest in pharmaceutical research and development. The synthetic strategy employs a rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide precursor to establish the desired stereochemistry, followed by hydrolysis and salt formation.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step process starting from a readily accessible β-(acylamino)acrylate precursor. The key transformation is the enantioselective hydrogenation of the carbon-carbon double bond using a chiral rhodium catalyst. Subsequent saponification of the ester and treatment with hydrochloric acid affords the final hydrochloride salt.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Asymmetric Hydrogenation of Methyl (E)-3-(acetylamino)-4-(naphthalen-2-yl)butenoate
This protocol describes the rhodium-catalyzed asymmetric hydrogenation to produce methyl (R)-3-(acetylamino)-4-(naphthalen-2-yl)butanoate. The use of a chiral phosphine ligand, such as (R,R)-Me-DuPhos, is crucial for achieving high enantioselectivity.
Materials:
-
Methyl (E)-3-(acetylamino)-4-(naphthalen-2-yl)butenoate
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
(R,R)-Me-DuPhos (1,2-Bis((2R,5R)-2,5-dimethylphospholano)benzene)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, a high-pressure reactor is charged with [Rh(COD)₂]BF₄ (0.01 eq) and (R,R)-Me-DuPhos (0.011 eq).
-
Degassed methanol is added, and the mixture is stirred for 20 minutes to form the catalyst solution.
-
Methyl (E)-3-(acetylamino)-4-(naphthalen-2-yl)butenoate (1.0 eq) is added to the reactor.
-
The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is pressurized with hydrogen gas to 40 psi and stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the product.
Step 2: Hydrolysis of Methyl (R)-3-(acetylamino)-4-(naphthalen-2-yl)butanoate
This step involves the saponification of the methyl ester and cleavage of the acetyl protecting group to yield the free amino acid.
Materials:
-
Methyl (R)-3-(acetylamino)-4-(naphthalen-2-yl)butanoate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M aqueous solution
Procedure:
-
Methyl (R)-3-(acetylamino)-4-(naphthalen-2-yl)butanoate (1.0 eq) is dissolved in a mixture of THF and water.
-
Lithium hydroxide (3.0 eq) is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled in an ice bath, and the pH is adjusted to ~7 with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate to remove any unreacted starting material.
-
The pH of the aqueous layer is then carefully adjusted to the isoelectric point of the amino acid (typically pH 4-6) to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Formation of this compound
The final step is the conversion of the free amino acid to its hydrochloride salt for improved stability and handling.
Materials:
-
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid
-
Diethyl ether (Et₂O), anhydrous
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
Procedure:
-
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid (1.0 eq) is suspended in anhydrous diethyl ether.
-
The suspension is cooled in an ice bath.
-
A solution of HCl in diethyl ether (1.1 eq) is added dropwise with stirring.
-
A precipitate will form immediately.
-
The mixture is stirred for an additional 30 minutes at 0 °C.
-
The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the hydrochloride salt.
Data Presentation
The following tables summarize representative quantitative data for each synthetic step, based on analogous reactions reported in the literature for similar substrates.
Table 1: Asymmetric Hydrogenation
| Substrate | Catalyst System | Solvent | H₂ Pressure | Yield (%) | Enantiomeric Excess (ee, %) |
| Methyl (E)-3-(acetylamino)-4-(naphthalen-2-yl)butenoate | [Rh(COD)₂]BF₄ / (R,R)-Me-DuPhos | Methanol | 40 psi | >95 | >98 |
Table 2: Hydrolysis and Salt Formation
| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| Methyl (R)-3-(acetylamino)-4-(naphthalen-2-yl)butanoate | 1. LiOH, THF/H₂O2. HCl in Et₂O | THF/H₂O, Et₂O | >90 | >98 |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis is straightforward, with each step building upon the previous one to achieve the final target molecule.
Chiral Synthesis of 3-Amino-4-(naphthalen-2-yl)butanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chiral synthesis of 3-Amino-4-(naphthalen-2-yl)butanoic acid, a valuable building block in medicinal chemistry. The synthesis of β-amino acids, particularly those with aryl substituents, is of significant interest for the development of peptidomimetics, pharmaceuticals, and other biologically active molecules. This document outlines a robust and stereoselective synthetic route, presents key quantitative data in a clear tabular format, and includes detailed experimental procedures. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflow, aiding in the comprehension and execution of the described protocols.
Introduction
β-Amino acids are crucial components of various natural products and pharmaceutical agents. Their incorporation into peptide backbones can lead to compounds with enhanced stability against enzymatic degradation and unique conformational properties. 3-Amino-4-(naphthalen-2-yl)butanoic acid, with its bulky naphthyl group, is a particularly interesting building block for creating novel molecular scaffolds with specific hydrophobic interactions, which can be critical for binding to biological targets. The chiral synthesis of this compound is essential to ensure the desired biological activity and stereospecificity of the final products.
This application note details a synthetic strategy employing a chiral auxiliary to control the stereochemistry during the key carbon-carbon bond-forming step. The use of a well-established chiral auxiliary allows for high diastereoselectivity, which, after removal of the auxiliary, yields the desired enantiomer of the target β-amino acid.
Synthetic Strategy Overview
The synthesis of (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid can be achieved through a multi-step sequence starting from commercially available materials. A key step in this synthesis is the diastereoselective alkylation of a chiral enolate. The overall workflow is depicted below.
Caption: Synthetic workflow for the chiral synthesis of 3-Amino-4-(naphthalen-2-yl)butanoic acid.
Key Experimental Data
The following table summarizes the expected yields and stereoselectivity for the key steps in the synthesis.
| Step | Reactants | Key Reagents | Product | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| N-Acylation | 3-(Naphthalen-2-yl)propanoic acid, (S)-4-benzyl-2-oxazolidinone | Pivaloyl chloride, Et3N | N-(3-(naphthalen-2-yl)propanoyl)-(S)-4-benzyl-2-oxazolidinone | >90 | N/A | [General procedure] |
| Diastereoselective Azidation | N-(3-(naphthalen-2-yl)propanoyl)-(S)-4-benzyl-2-oxazolidinone | NaHMDS, Trisyl azide | (S)-N-((S)-2-azido-3-(naphthalen-2-yl)propanoyl)-4-benzyl-2-oxazolidinone | 70-85 | >98 (de) | [General procedure] |
| Auxiliary Cleavage & Reduction | (S)-N-((S)-2-azido-3-(naphthalen-2-yl)propanoyl)-4-benzyl-2-oxazolidinone | LiOH, H2O2; H2, Pd/C | (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid | 80-90 | >98 (ee) | [General procedure] |
Experimental Protocols
Protocol 1: Synthesis of N-(3-(naphthalen-2-yl)propanoyl)-(S)-4-benzyl-2-oxazolidinone
-
Materials:
-
3-(Naphthalen-2-yl)propanoic acid
-
(S)-4-benzyl-2-oxazolidinone
-
Pivaloyl chloride
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium chloride (LiCl)
-
-
Procedure:
-
To a solution of 3-(naphthalen-2-yl)propanoic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 eq).
-
Slowly add pivaloyl chloride (1.1 eq) to the solution and stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) and lithium chloride (1.0 eq) in anhydrous THF.
-
Cool the oxazolidinone solution to 0 °C and slowly add the mixed anhydride solution prepared in the previous steps via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated oxazolidinone.
-
Protocol 2: Diastereoselective Azidation
-
Materials:
-
N-(3-(naphthalen-2-yl)propanoyl)-(S)-4-benzyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
2,4,6-Triisopropylbenzenesulfonyl azide (Trisyl azide)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add NaHMDS solution (1.1 eq) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C to form the sodium enolate.
-
In a separate flask, dissolve trisyl azide (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the enolate solution to the trisyl azide solution via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with glacial acetic acid (2.0 eq).
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the azidated product.
-
Protocol 3: Auxiliary Cleavage and Azide Reduction to form (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid
-
Materials:
-
(S)-N-((S)-2-azido-3-(naphthalen-2-yl)propanoyl)-4-benzyl-2-oxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2, 30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Auxiliary Cleavage:
-
Dissolve the azidated product (1.0 eq) in a mixture of THF and water (3:1) and cool to 0 °C.
-
Add hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the chiral auxiliary by extraction with dichloromethane. The aqueous layer contains the lithium salt of the azido acid.
-
-
Azide Reduction:
-
Acidify the aqueous layer with 1 M HCl to pH ~2 and extract the azido acid with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude azido acid.
-
Dissolve the crude azido acid in methanol.
-
Add Pd/C catalyst to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid.
-
The product can be further purified by recrystallization or by conversion to its hydrochloride salt.
-
-
Logical Relationships in Diastereoselective Azidation
The stereochemical outcome of the azidation step is controlled by the chiral auxiliary. The bulky substituent on the oxazolidinone ring directs the approach of the electrophilic azide source to the opposite face of the enolate, leading to the formation of one diastereomer in high excess.
Caption: Control of stereochemistry by the chiral auxiliary during azidation.
Conclusion
The described protocols provide a reliable and highly stereoselective method for the synthesis of enantiomerically pure 3-Amino-4-(naphthalen-2-yl)butanoic acid. The use of a commercially available chiral auxiliary makes this route accessible and scalable for applications in research and drug development. The detailed procedures and supporting data presented in this document are intended to facilitate the successful implementation of this synthesis in the laboratory.
Application Notes and Protocols for the Incorporation of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid is an unnatural β-amino acid analog characterized by the presence of a bulky naphthyl group. Its incorporation into peptide sequences is a valuable strategy in medicinal chemistry to enhance properties such as hydrophobicity, proteolytic stability, and conformational rigidity. Peptides containing this and similar β-amino acids can adopt unique secondary structures, potentially leading to novel biological activities.[1] This document provides a detailed protocol for the efficient incorporation of Fmoc-(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid into peptides using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry.
Challenges and Considerations
The primary challenge in incorporating (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid lies in the steric hindrance posed by the bulky naphthyl side chain. This can lead to slower reaction kinetics and incomplete coupling, resulting in deletion sequences in the final peptide product.[2] To overcome this, the use of potent coupling reagents and optimized reaction conditions is crucial.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected standard amino acids
-
Fmoc-(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid
-
Coupling Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[2][3]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[4]
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v) or a simpler mixture of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Experimental Protocols
I. Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30-60 minutes.
-
Drain the DMF.
II. Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes and drain.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn blue.
III. Coupling of Amino Acids
A. Standard Amino Acid Coupling
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HCTU, 2.9 equivalents) and DIPEA (6 equivalents).[1]
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin-containing reaction vessel.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.[1]
-
Once the Kaiser test is negative (colorless or yellowish beads), wash the resin with DMF (5 times).
B. Incorporation of Fmoc-(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid
Due to the steric hindrance of the naphthyl group, optimized conditions are recommended:
-
Follow the same pre-activation procedure as for standard amino acids, using a potent coupling reagent such as HATU or HCTU.
-
Extended Coupling Time: Agitate the reaction mixture for a prolonged period, for example, 2-4 hours, to ensure complete incorporation.[1]
-
Double Coupling: After the initial coupling period, drain the solution, and add a fresh solution of the activated Fmoc-(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid for a second coupling cycle.
-
Thoroughly monitor the reaction completion using the Kaiser test.
IV. Final Fmoc Deprotection and Resin Preparation
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in Protocol II.
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
V. Cleavage and Side-Chain Deprotection
-
Add the cleavage cocktail (e.g., Reagent K or TFA/TIS/water) to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
VI. Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
Quantitative Data Summary
The following table presents illustrative data for the synthesis of a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-X-Leu, where X = (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid). Actual results may vary depending on the specific sequence and experimental conditions.
| Parameter | Standard Amino Acid Coupling | (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid Coupling |
| Coupling Reagent | HCTU | HATU |
| Equivalents (AA:Coupling Reagent:Base) | 3 : 2.9 : 6 | 3 : 2.9 : 6 |
| Coupling Time | 1.5 hours | 3 hours (or 2 x 1.5 hours) |
| Kaiser Test Result | Negative after one coupling | Negative after extended or double coupling |
| Crude Peptide Purity (by RP-HPLC) | ~85% | ~75% (illustrative) |
| Overall Yield (after purification) | ~30% | ~20% (illustrative) |
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Hypothetical Signaling Pathway Modulation by a Bioactive Peptide.
References
Application of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of a "warhead" that binds to the POI, an E3 ubiquitin ligase-recruiting ligand, and a linker that connects these two moieties. The linker is a critical component, as its length, rigidity, and chemical composition significantly influence the formation of a productive ternary complex between the POI and the E3 ligase, ultimately dictating the efficiency and selectivity of protein degradation.
(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a valuable building block for the synthesis of PROTACs, typically incorporated as a rigid and hydrophobic component within the linker. The naphthalene moiety can introduce conformational constraints and specific steric interactions that may be advantageous for optimizing the geometry of the ternary complex. The amino and carboxylic acid functional groups serve as versatile handles for standard peptide coupling reactions, allowing for its straightforward integration into the PROTAC structure.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTACs.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The general mechanism is depicted in the signaling pathway diagram below.
Application Notes and Protocols for Solid-Phase Peptide Synthesis with (R)-3-Amino-4-(naphthalen-2-yl)butanoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in drug discovery and development. These modifications can enhance peptide stability, improve biological activity, and introduce novel functionalities.[1] (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid, a β-amino acid, presents a unique structural motif that can induce specific secondary structures and offer increased resistance to enzymatic degradation compared to natural α-peptides. This document provides detailed application notes and protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride.
The bulky naphthalene side chain of this amino acid introduces significant steric hindrance, which requires optimization of coupling conditions to ensure efficient peptide bond formation.[2] These application notes will address the key challenges and provide robust protocols for researchers.
Materials and Reagents
| Reagent | Supplier | Grade |
| Fmoc-(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid | Custom Synthesis/Vendor | >95% Purity |
| Rink Amide Resin | Various Suppliers | 100-200 mesh, ~0.5 mmol/g |
| N,N-Dimethylformamide (DMF) | Various Suppliers | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various Suppliers | Anhydrous |
| Piperidine | Various Suppliers | Reagent Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various Suppliers | >99% |
| Oxyma Pure (Ethyl cyanohydroxyiminoacetate) | Various Suppliers | >99% |
| N,N-Diisopropylethylamine (DIEA) | Various Suppliers | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Various Suppliers | Reagent Grade |
| Triisopropylsilane (TIS) | Various Suppliers | >98% |
| Diethyl ether | Various Suppliers | Anhydrous |
| Acetonitrile (ACN) | Various Suppliers | HPLC Grade |
| Water | Various Suppliers | HPLC Grade |
Experimental Protocols
Resin Swelling and Fmoc Deprotection
Proper swelling of the resin is crucial for efficient synthesis.
-
Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.
-
Initial Fmoc Removal: After swelling, drain the DMF. Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine in DMF solution for 20 minutes to ensure complete removal of the Fmoc protecting group.[3]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and byproducts.
Coupling of Fmoc-(R)-3-Amino-4-(naphthalen-2-yl)butanoic Acid
Due to the steric hindrance of the naphthalene group, a potent coupling reagent and optimized conditions are recommended.
-
Activation of the Amino Acid: In a separate vial, dissolve 3 equivalents of Fmoc-(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid and 3 equivalents of Oxyma Pure in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Add 6 equivalents of DIEA to the reaction vessel. Agitate the mixture at room temperature.
-
Monitoring the Coupling: The coupling reaction can be monitored using a Kaiser test. Due to the β-amino acid structure, the color change may be slower or less intense than with α-amino acids. Allow the reaction to proceed for at least 4 hours. If the Kaiser test is still positive, indicating incomplete coupling, the coupling step should be repeated (double coupling).[4]
-
Washing: After complete coupling (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
Chain Elongation (Coupling of Subsequent Amino Acids)
The subsequent amino acids in the peptide sequence are coupled using standard Fmoc-SPPS protocols. For standard proteinogenic amino acids, a standard coupling protocol with HBTU/DIEA or HATU/DIEA for 30-60 minutes is typically sufficient.
Final Fmoc Deprotection
After the final amino acid has been coupled, remove the terminal Fmoc group using the same procedure as in Protocol 1.2 and 1.3.
Cleavage and Deprotection
A standard cleavage cocktail is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[5]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Quantitative Data Summary
The following table provides expected ranges for key quantitative parameters based on typical SPPS of peptides containing sterically hindered, non-natural amino acids. Actual results may vary depending on the specific peptide sequence and synthesis scale.
| Parameter | Expected Range | Notes |
| Coupling Efficiency (per step) | >98% | Monitored by Kaiser test. Double coupling may be necessary for the title amino acid. |
| Overall Crude Peptide Yield | 40-70% | Highly dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (RP-HPLC) | 50-80% | Dependent on the success of each coupling and deprotection step. |
| Final Purity (after RP-HPLC) | >95% | Achievable with optimized purification protocols. |
Visualizations
Caption: General workflow for solid-phase peptide synthesis.
Caption: Decision pathway for coupling reactions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the naphthalene group. | - Increase coupling time to 6-8 hours or overnight.- Perform a double coupling.- Use a more potent coupling reagent like HATU or COMU. |
| Low Crude Yield | - Incomplete deprotection.- Incomplete coupling. | - Ensure fresh 20% piperidine solution is used for deprotection.- Optimize coupling conditions as described above. |
| Side Product Formation | Racemization during activation. | - Use Oxyma Pure as an additive to suppress racemization.- Avoid prolonged pre-activation times. |
| Re-attachment of cleaved protecting groups. | - Use TIS as a scavenger in the cleavage cocktail. |
References
Application Notes and Protocols for the Chiral Separation of 3-Amino-4-(naphthalen-2-yl)butanoic acid Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-4-(naphthalen-2-yl)butanoic acid is a chiral β-amino acid derivative containing a naphthalene moiety. The stereochemistry of such molecules is of critical importance in pharmaceutical development, as enantiomers often exhibit different pharmacological and toxicological profiles. Consequently, robust analytical methods for the separation and quantification of the individual enantiomers are essential for quality control, pharmacokinetic studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the enantioselective separation of chiral compounds, including amino acids and their derivatives.[1][2] This document provides a detailed protocol for the chiral separation of 3-Amino-4-(naphthalen-2-yl)butanoic acid enantiomers.
Experimental Workflow
The general workflow for the chiral separation of 3-Amino-4-(naphthalen-2-yl)butanoic acid enantiomers is depicted below. This process involves sample preparation, HPLC analysis with a chiral stationary phase, and subsequent data analysis to determine the enantiomeric purity.
References
Application Notes and Protocols for Developing PROTACs with a Naphthalene Moiety for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols for the development of PROTACs incorporating a naphthalene moiety. The naphthalene scaffold, a bicyclic aromatic hydrocarbon, offers a rigid and lipophilic core that can be strategically incorporated into PROTAC design, often as part of the "warhead" that binds to the target protein. We will focus on a specific example of a BRD4-targeting PROTAC with a naphthalene-like core, providing quantitative data and detailed experimental methodologies.
Featured Naphthalene-Based PROTAC: Dihydroquinazolinone-Based BRD4 Degrader
A novel class of potent BRD4 degraders has been developed based on a dihydroquinazolinone scaffold, which can be considered a naphthalene bioisostere. One of the most promising compounds from this series, herein referred to as Compound 21 , effectively induces the degradation of BRD4.[1][2]
Mechanism of Action: Compound 21 is a heterobifunctional molecule that consists of a dihydroquinazolinone-based warhead that binds to the bromodomains of BRD4, a linker, and a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By inducing the proximity of BRD4 and CRBN, Compound 21 facilitates the ubiquitination and subsequent proteasomal degradation of BRD4. The degradation of BRD4, a key epigenetic reader, leads to the downregulation of oncogenes such as c-Myc, resulting in anti-proliferative effects in cancer cells.[1][2]
Quantitative Data Summary
The following table summarizes the key in vitro activity data for the dihydroquinazolinone-based BRD4 inhibitor (Compound 6, the warhead) and the corresponding PROTAC (Compound 21).
| Compound | Target | Assay | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |
| Compound 6 | BRD4 BD1 | Biochemical | - | THP-1 | - |
| Compound 21 | BRD4 BD1 | Biochemical | 41.8 | THP-1 | 0.81 |
Data sourced from a study on dihydroquinazolinone-based BRD4 degraders.[1][2]
Note on Degradation Data (DC50 and Dmax): While the referenced study confirms that Compound 21 effectively induces BRD4 degradation in a concentration-dependent manner, specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values were not explicitly provided in the primary text.[2] Researchers aiming to replicate or build upon this work would need to perform dose-response experiments and quantify protein levels via Western Blot to determine these critical parameters.
Experimental Protocols
I. Synthesis of Dihydroquinazolinone-Based BRD4 PROTAC (General Scheme)
The synthesis of Compound 21 involves a multi-step process starting with the synthesis of the dihydroquinazolinone warhead, followed by linker attachment and final conjugation to the E3 ligase ligand.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of dihydroquinazolinone-based BRD4 PROTACs.
Protocol for Synthesis of Compound 21:
Detailed synthetic procedures, including reaction conditions, purification methods, and characterization data (NMR, MS), would be found in the supplementary information of the source publication.[2] A generalized protocol is outlined below:
-
Synthesis of the Dihydroquinazolinone Warhead (Compound 6 derivative):
-
Synthesize the core dihydroquinazolinone scaffold through a multi-step reaction sequence, likely involving a condensation reaction to form the heterocyclic system.
-
Introduce necessary functional groups for linker attachment, such as a primary amine or a halide.
-
-
Synthesis of the Linker-Pomalidomide Moiety:
-
Synthesize a linker with appropriate length and chemical properties (e.g., a PEG-based linker) containing two reactive ends.
-
Conjugate one end of the linker to pomalidomide, a commonly used CRBN E3 ligase ligand. This is often achieved via an amide bond formation.
-
-
Final Conjugation:
-
React the functionalized dihydroquinazolinone warhead with the linker-pomalidomide moiety to form the final PROTAC molecule, Compound 21. This final step could be an amide coupling, an etherification, or another suitable conjugation reaction depending on the functional groups present.
-
-
Purification and Characterization:
-
Purify the final compound using techniques such as flash chromatography or preparative HPLC.
-
Characterize the structure and purity of Compound 21 using NMR spectroscopy and mass spectrometry.
-
II. Western Blotting for BRD4 Degradation
This protocol is used to determine the dose-dependent degradation of BRD4 in cells treated with the PROTAC.
Diagram of Western Blot Workflow:
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Protocol:
-
Cell Culture and Treatment:
-
Seed human monocytic lymphoma cells (THP-1) at an appropriate density in 6-well plates.
-
Treat the cells with increasing concentrations of Compound 21 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control for each concentration.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
III. Cell Viability Assay
This assay determines the effect of BRD4 degradation on the proliferation of cancer cells.
Diagram of Cell Viability Assay Workflow:
Caption: Workflow for determining cell viability and IC50 values.
Protocol:
-
Cell Seeding:
-
Seed THP-1 cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of Compound 21.
-
-
Incubation:
-
Incubate the cells for 72 hours.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Signaling Pathway
The degradation of BRD4 by a naphthalene-moiety-containing PROTAC disrupts key oncogenic signaling pathways.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Conclusion
The development of PROTACs incorporating a naphthalene moiety, such as the dihydroquinazolinone-based BRD4 degraders, represents a promising strategy for targeted protein degradation. The rigid nature of the naphthalene-like scaffold can be exploited to achieve potent and selective binding to the target protein. The protocols and data presented here provide a framework for the synthesis, characterization, and biological evaluation of such compounds. Further research into naphthalene-based warheads for other targets, such as CDK6, is warranted to expand the therapeutic potential of this chemical scaffold in PROTAC technology.
References
Application Notes and Protocols for (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride as a Potential GABA-B Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Given its structure, (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride could be investigated as an agonist, antagonist, or allosteric modulator of the GABA-B receptor. Its larger aromatic moiety compared to existing ligands may confer unique properties such as altered potency, selectivity, or pharmacokinetic profiles.
Potential research applications for this compound include:
-
Lead Compound Discovery: Serving as a scaffold for the development of novel therapeutic agents targeting neurological and psychiatric disorders where GABA-B receptor signaling is implicated, such as spasticity, anxiety, depression, and addiction.
-
Pharmacological Tool: Use as a research tool to probe the structure-activity relationships of the GABA-B receptor binding pocket.
-
Investigating Neurological Pathways: Exploring its effects on neuronal excitability and synaptic transmission in various brain regions.
Quantitative Data Summary
A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data for the binding affinity or functional potency of this compound at the GABA-B receptor. The following table is provided as a template to be populated with experimentally determined values.
| Parameter | Radioligand | Membrane Preparation | Value |
| Binding Affinity | |||
| Ki | e.g., [3H]CGP54626 | e.g., Rat brain cortical membranes | Data not available |
| IC50 | e.g., [3H]CGP54626 | e.g., CHO cells expressing human GABA-B | Data not available |
| Functional Activity | |||
| EC50 | [35S]GTPγS Assay | e.g., Rat brain cortical membranes | Data not available |
| Emax (% of GABA) | [35S]GTPγS Assay | e.g., CHO cells expressing human GABA-B | Data not available |
GABA-B Receptor Signaling Pathway
Activation of the heterodimeric GABA-B receptor by an agonist initiates the dissociation of the associated G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production. The Gβγ subunit can directly inhibit presynaptic voltage-gated Ca2+ channels (N-type and P/Q-type), leading to a decrease in neurotransmitter release, and activate postsynaptic G-protein-coupled inwardly rectifying K+ (GIRK) channels, causing hyperpolarization of the neuronal membrane.[1][2][3]
Caption: GABA-B receptor signaling pathway.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the GABA-B receptor by measuring its ability to displace a known high-affinity radioligand.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]CGP54626 (a high-affinity GABA-B antagonist)
-
Membrane Preparation: Crude synaptic membranes from rat cerebral cortex or from cell lines (e.g., CHO-K1) stably expressing human GABA-B1 and GABA-B2 subunits.
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4 at room temperature.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: GABA (100 µM) or Baclofen (100 µM).
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates, scintillation vials, scintillation cocktail, liquid scintillation counter, vacuum filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA. Resuspend the final pellet in binding buffer to a protein concentration of 0.2-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL binding buffer, 50 µL radioligand solution, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand solution, 100 µL membrane suspension.
-
Competition: 50 µL of this compound dilutions (e.g., 10-10 M to 10-3 M), 50 µL radioligand solution, 100 µL membrane suspension. The final concentration of [3H]CGP54626 should be close to its Kd (e.g., 2-4 nM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total CPM - Non-specific CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins coupled to the GABA-B receptor, providing a measure of the agonist or antagonist properties of the test compound.
Workflow:
Caption: Workflow for a [35S]GTPγS functional assay.
Materials:
-
Test Compound: this compound
-
Radioligand: [35S]GTPγS
-
Membrane Preparation: As described for the binding assay.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
Guanosine Diphosphate (GDP): Stock solution in assay buffer.
-
Agonist Control: GABA or Baclofen.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials are the same as for the binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes as previously described.
-
Assay Setup (Agonist Testing): In a 96-well plate, add the following in triplicate to a final volume of 100 µL:
-
Basal Binding: Assay buffer, membranes (20-40 µg protein), 3-10 µM GDP, and ~0.1 nM [35S]GTPγS.
-
Agonist Stimulation: Varying concentrations of this compound, membranes, GDP, and [35S]GTPγS.
-
Maximal Stimulation: A saturating concentration of a known full agonist (e.g., 100 µM GABA), membranes, GDP, and [35S]GTPγS.
-
-
Assay Setup (Antagonist Testing):
-
Pre-incubate membranes with varying concentrations of the test compound for 15-30 minutes.
-
Initiate the reaction by adding a fixed, sub-maximal (e.g., EC80) concentration of a known agonist (like GABA) along with GDP and [35S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters and wash with ice-cold wash buffer.
-
Quantification: Measure the filter-bound radioactivity by liquid scintillation counting.
-
Data Analysis:
-
For Agonists: Plot the stimulated binding (CPM) against the log concentration of the test compound. Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect, often expressed as a percentage of the response to a standard agonist like GABA).
-
For Antagonists: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC50.
-
References
- 1. Synthesis and pharmacological studies of some 2-t-amino and 2,3-di-t-amino substituted 1,4-naphthoquinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 3. 3-amino-4-naphthalen-2-ylbutanoic Acid, CasNo.544455-87-0 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
Troubleshooting & Optimization
Technical Support Center: (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a chiral amino acid derivative.[1] Key properties are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO₂·HCl | |
| Molecular Weight | 265.7 g/mol | |
| Appearance | White powder | [1] |
| Purity | ≥ 95% | |
| Melting Point | 238-245 °C | [1] |
| Storage | Room temperature |
Q2: I am having difficulty dissolving this compound in aqueous solutions. What are the initial steps I should take?
Due to the presence of the naphthalene group, the molecule has significant hydrophobic character, which can limit its aqueous solubility despite being a hydrochloride salt. The following initial steps are recommended:
-
Start with common polar solvents: Attempt to dissolve the compound in deionized water, ethanol, or a mixture of the two.
-
Gentle heating: Warming the solvent while stirring can increase the rate of dissolution and solubility.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.
-
pH adjustment: As a hydrochloride salt of an amino acid, the solubility is highly dependent on pH.
Q3: How does pH affect the solubility of this compound?
This compound has both an amine and a carboxylic acid group, making it zwitterionic at certain pH values. As a hydrochloride salt, the amine group is protonated.
-
Low pH (acidic): In acidic conditions, the carboxylic acid group will be protonated (neutral), and the amine group will be protonated (positive charge). The overall positive charge should enhance solubility in aqueous media.
-
Neutral pH: Near the isoelectric point, the compound will exist as a zwitterion, which may have lower aqueous solubility.
-
High pH (basic): In basic conditions, the carboxylic acid group will be deprotonated (negative charge), and the amine group will be deprotonated (neutral). The overall negative charge should also enhance solubility.
A simple experimental workflow to determine the optimal pH for solubility is outlined below.
Caption: Workflow for determining the optimal pH for solubility.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution when I add it to my cell culture medium.
Cell culture media are typically buffered around pH 7.4. This may be close to the isoelectric point of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid, where its solubility is at a minimum.
Troubleshooting Steps:
-
Prepare a concentrated stock solution in an appropriate solvent: Dissolve the compound at a high concentration in a solvent in which it is freely soluble (e.g., DMSO, ethanol, or an acidic/basic aqueous buffer).
-
Serial dilution: Perform a serial dilution of the stock solution into the cell culture medium. This gradual addition can help to avoid immediate precipitation.
-
Use of co-solvents: If compatible with your experimental system, the final concentration of a co-solvent like DMSO or ethanol in the medium can be increased slightly to maintain solubility. Be mindful of the potential toxicity of the co-solvent to your cells.
Issue 2: I need to prepare a high-concentration solution for in vivo studies, but aqueous solubility is too low.
For high-concentration formulations, more advanced techniques may be necessary. The choice of strategy will depend on the desired route of administration and toxicological considerations.
Caption: Decision-making process for selecting a solubility enhancement strategy.
Data Presentation: Illustrative Solubility Data
Disclaimer: The following data is illustrative and intended for guidance in experimental design. Actual solubility should be determined experimentally.
Table 1: Illustrative Solubility of this compound in Common Solvents at 25°C.
| Solvent | Predicted Solubility Category | Estimated Solubility Range (mg/mL) |
| Water (pH 7) | Sparingly Soluble | 1 - 10 |
| Water (pH 2) | Soluble | 10 - 30 |
| Water (pH 10) | Soluble | 10 - 30 |
| Ethanol | Freely Soluble | > 100 |
| Methanol | Freely Soluble | > 100 |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 200 |
| Propylene Glycol | Soluble | 30 - 100 |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
This protocol describes the use of a co-solvent to increase the solubility of the target compound in an aqueous solution.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials
-
Magnetic stirrer and stir bars
-
Analytical balance
Methodology:
-
Prepare a series of co-solvent/buffer mixtures in different ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).
-
Add an excess amount of this compound to each vial containing a specific co-solvent/buffer mixture.
-
Stir the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials for any undissolved solid.
-
Filter or centrifuge the samples to separate the saturated solution from the excess solid.
-
Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the solubility against the percentage of co-solvent to determine the optimal concentration that provides the desired solubility while minimizing the potential for toxicity.
Protocol 2: Solubility Enhancement using Surfactants
This protocol outlines the use of surfactants to improve aqueous solubility, which is particularly useful for formulations intended for oral administration.
Materials:
-
This compound
-
Surfactant (e.g., Tween 80, Polysorbate 20, Cremophor EL)
-
Deionized water or buffer
-
Vials
-
Shaker or vortex mixer
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen surfactant (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Add an excess amount of the compound to each surfactant solution.
-
Agitate the samples at a controlled temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the resulting micellar solution.
-
Select the surfactant and concentration that provides the best solubility enhancement with acceptable properties for the intended application.
For further assistance, please contact our technical support team.
References
Stability issues with (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a decrease in purity over a short period. What are the potential causes?
A1: A decrease in the purity of this compound in solution can be attributed to several factors. The primary causes of degradation for aminobutanoic acid derivatives are generally related to pH, temperature, light exposure, and oxidative stress. It is crucial to evaluate the solution's pH, storage temperature, and exposure to light to identify the root cause.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
Q3: How does temperature affect the stability of this compound in solution?
A3: As with most chemical compounds, elevated temperatures can accelerate degradation.[1] It is advisable to store stock solutions and experimental samples at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to minimize degradation. The specific impact of temperature can be quantified through accelerated stability studies.
Q4: Is this compound sensitive to light?
A4: Naphthalene-containing compounds can be susceptible to photodegradation.[2] It is best practice to protect solutions from light by using amber vials or by covering the containers with aluminum foil, especially during long-term storage or when conducting experiments under intense light. Photostability testing should be conducted to confirm light sensitivity.
Q5: What are the likely degradation pathways for this compound?
A5: For 3-aminobutanoic acids, common degradation pathways include deamination (loss of the amino group) and decarboxylation (loss of the carboxyl group).[3] Other potential pathways could involve oxidation of the naphthalene ring or intramolecular cyclization to form a lactam, particularly at non-optimal pH values.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Solution
Symptoms:
-
A significant decrease in the main compound peak area as determined by High-Performance Liquid Chromatography (HPLC).
-
Appearance of new peaks in the chromatogram.
-
Changes in the physical appearance of the solution (e.g., color change).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Issue 2: Poor Solubility or Precipitation
Symptoms:
-
Visible particulate matter in the solution.
-
Cloudy or hazy appearance.
-
Inconsistent analytical results due to undissolved compound.
Troubleshooting Steps:
-
Verify Solvent Choice: While the hydrochloride salt is generally water-soluble, high concentrations may require the use of co-solvents. Consider using a small percentage of an organic solvent like DMSO or ethanol to improve solubility.
-
Adjust pH: The solubility of amino acids is pH-dependent. Adjusting the pH may improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Filtration: If precipitation occurs after initial dissolution, filter the solution through a 0.22 µm filter before use to remove any undissolved particles.
Data Presentation
Table 1: Hypothetical pH Stability Profile of this compound in Aqueous Solution at 25°C over 24 hours
| pH | Initial Purity (%) | Purity after 24h (%) | Degradation (%) | Appearance of Major Degradant Peak (Area %) |
| 2.0 | 99.5 | 95.2 | 4.3 | 3.8 |
| 4.0 | 99.6 | 99.1 | 0.5 | 0.4 |
| 6.0 | 99.5 | 99.0 | 0.5 | 0.5 |
| 8.0 | 99.4 | 92.3 | 7.1 | 6.5 |
| 10.0 | 99.5 | 85.1 | 14.4 | 12.9 |
This data is illustrative and should be confirmed by experimentation.
Table 2: Hypothetical Temperature Stability of this compound in pH 5 Buffer over 7 days
| Temperature | Initial Purity (%) | Purity after 7 days (%) | Degradation (%) |
| 40°C | 99.5 | 88.7 | 10.8 |
| 25°C | 99.6 | 96.5 | 3.1 |
| 4°C | 99.5 | 99.2 | 0.3 |
| -20°C | 99.4 | 99.4 | 0.0 |
This data is illustrative and should be confirmed by experimentation.
Experimental Protocols
Protocol 1: pH Stability Assessment
Objective: To determine the stability of this compound across a range of pH values.
Methodology:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 8, 10).
-
Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).
-
Spike a known concentration of the stock solution into each buffer to create the test solutions.
-
Immediately analyze a sample from each test solution at t=0 using a stability-indicating HPLC method.[4]
-
Store the remaining test solutions at a controlled temperature (e.g., 25°C).
-
Analyze samples from each test solution at specified time points (e.g., 4, 8, 12, 24 hours).
-
Calculate the percentage of the remaining compound and the formation of any degradation products.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products under stress conditions.[2][5]
Methodology:
-
Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.
-
Analyze all stressed samples by HPLC-MS to identify and characterize degradation products.[6]
Caption: Forced degradation experimental workflow.
Signaling Pathways and Degradation
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for aminobutanoic acids in general, which may be applicable to this compound.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of naphthalene-containing beta-amino acids
Welcome to the technical support center for the synthesis of naphthalene-containing β-amino acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing very low yields in my synthesis. What are the common causes and how can I troubleshoot this?
A1: Low yields are a frequent challenge, often stemming from steric hindrance from the bulky naphthalene group, suboptimal reaction conditions, or degradation of intermediates. Here is a systematic approach to troubleshooting:
-
Steric Hindrance: The large naphthalene ring can physically block reagents from accessing the reaction site.
-
Solution: Consider using less bulky protecting groups on your starting materials. For catalytic reactions, select a catalyst with a ligand scaffold that can accommodate sterically demanding substrates.
-
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield.
-
Solution: Systematically optimize these parameters. For instance, in Mannich reactions, the choice of solvent can dramatically affect the yield (see Table 1).[1] For reactions like C-H activation, higher temperatures may be necessary to achieve full conversion.
-
-
Reagent Purity and Stoichiometry: Impure reagents or incorrect molar ratios can lead to incomplete reactions or the formation of side products.
-
Solution: Ensure all starting materials and solvents are pure and dry. Titrate organometallic reagents (e.g., n-BuLi) if they have been stored for a long time. Carefully control the stoichiometry, especially in multi-component reactions like the Mannich reaction.
-
Below is a troubleshooting workflow to diagnose the cause of low yields.
Q2: I am struggling with the solubility of my naphthalene-containing starting materials and products. What can I do?
A2: The planar and aromatic nature of the naphthalene ring leads to low solubility in many common solvents.
-
Solvent Selection: Naphthalene itself is more soluble in organic solvents like alcohols, ethers, and chloroform than in water.[2] For reactions, consider using a solvent system that balances the polarity needed for the reaction with the solubility of your specific compound. Toluene or dioxane are often good starting points for reactions requiring higher temperatures.
-
Temperature: The solubility of naphthalene derivatives generally increases with temperature.[2] Performing reactions at an elevated temperature can help maintain a homogeneous solution.
-
Work-up and Purification: Poor solubility can also complicate product isolation. If your product crashes out of solution during work-up, you may need to use a larger volume of solvent or a different solvent system for extraction. For chromatography, a solvent system with good solubilizing power for your compound is crucial to prevent it from precipitating on the column.
Q3: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve this?
A3: Achieving high diastereoselectivity is a common hurdle, especially when creating adjacent stereocenters.
-
Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers. Reactions involving the formation of lithium enolates, for example, are typically run at -78°C.[3]
-
Chiral Auxiliaries and Catalysts: The use of a chiral auxiliary can effectively control the facial selectivity of an attack on a prochiral center. For instance, in the alkylation of β-alanine derivatives, a chiral amide can direct the approach of the electrophile.[3] Similarly, asymmetric catalysts are designed to create a chiral environment around the reactants.
-
Reagent Choice: The steric bulk of your reagents can influence diastereoselectivity. A bulkier reagent may exhibit a higher preference for one approach over another.
-
pH Control: In some cases, particularly with biocatalytic methods, the pH of the reaction medium can affect diastereoselectivity.[4]
Q4: What are the most common side reactions in the Arndt-Eistert homologation, and how can they be avoided?
A4: The Arndt-Eistert synthesis is a powerful method for converting α-amino acids to β-amino acids, but it has known side reactions.
-
Formation of Chloromethyl Ketone: This occurs if the HCl generated during the formation of the acid chloride reacts with the diazoketone intermediate.
-
Formation of Methyl Esters: If water is present in the diazomethane solution, it can hydrolyze the activated acid chloride back to the carboxylic acid, which is then esterified by another molecule of diazomethane.
-
Prevention: Use a dry diazomethane solution and anhydrous reaction conditions. While difficult to eliminate completely, this side product can typically be removed during purification.
-
Data Presentation
Table 1: Effect of Catalyst and Solvent on Mannich Reaction Yield
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Sulfamic Acid | Ethanol | 5 | 85 | |
| Heteropoly acids | Water | 2 | 95 | [1] |
| Fe₃O₄@PEG-SO₃H | Ethanol | 1 | 94 | [1] |
| None (Reflux) | Ethanol | 7 | 72 | [1] |
Table 2: Comparison of Synthetic Strategies for β-Amino Acids
| Method | Key Advantages | Key Challenges | Typical Yield Range |
| Arndt-Eistert Homologation | High stereoretention; well-established.[7][8] | Use of hazardous and explosive diazomethane.[9] | 60-90% |
| Mannich Reaction | Convergent three-component reaction; atom economical.[10][11] | Can have limited substrate scope; potential for side reactions. | 70-95%[1] |
| Pd-Catalyzed C-H Activation | Direct functionalization of C-H bonds; novel disconnections.[12][13] | Requires directing groups; catalyst loading can be high. | 50-85% |
Experimental Protocols
Protocol 1: Arndt-Eistert Homologation of N-Boc-naphthalene-α-amino acid
This protocol is adapted from the standard Arndt-Eistert synthesis for producing β-amino acids.[9][14]
Step 1: Formation of the Acid Chloride
-
Dissolve N-Boc-naphthalene-α-amino acid (1.0 equiv) in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 equiv) dropwise. Add one drop of anhydrous DMF as a catalyst.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
Step 2: Formation of the Diazoketone
-
Prepare a solution of diazomethane in diethyl ether (use with extreme caution in a well-ventilated fume hood with a blast shield).
-
Dissolve the crude acid chloride in anhydrous diethyl ether (0.1 M) and cool to 0 °C.
-
Slowly add the ethereal solution of diazomethane (2.5 equiv) to the acid chloride solution with gentle stirring.
-
Stir the reaction at 0 °C for 3 hours, then allow it to warm to room temperature overnight.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diazoketone.
Step 3: Wolff Rearrangement
-
Dissolve the crude diazoketone (1.0 equiv) in a 1:1 mixture of dioxane and water (0.1 M).
-
Add silver benzoate (0.1 equiv) as a catalyst.
-
Heat the mixture to 80 °C and stir for 10 hours.[15]
-
Cool the reaction to room temperature and dilute with water and diethyl ether.
-
Acidify the aqueous layer with 1 N HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-naphthalene-β-amino acid.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Three-Component Mannich Reaction
This is a general procedure for the synthesis of β-amino carbonyl compounds.[16]
-
To a round-bottom flask, add the naphthaldehyde (1.0 equiv), a primary or secondary amine (1.0 equiv), an enolizable ketone (e.g., acetophenone) (1.0 equiv), and a catalyst (e.g., sulfamic acid, 10 mol%).
-
Add ethanol as the solvent (0.5 M).
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism: Mannich Reaction
The Mannich reaction proceeds in two main stages: the formation of an electrophilic iminium ion, followed by the nucleophilic attack of an enol.[10][17]
Reaction Mechanism: Arndt-Eistert Homologation
This multi-step process involves the formation of a diazoketone, which then undergoes a key Wolff rearrangement to form a ketene.[8][9][18]
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. scielo.br [scielo.br]
- 4. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mannich reaction - Wikipedia [en.wikipedia.org]
- 11. Adriano Bauer erhält Karl Schlögl-Preis der ÖAW [chemie.univie.ac.at]
- 12. Syntheses and Transformations of α-Amino Acids via Palladium-Catalyzed Auxiliary-Directed sp(3) C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 16. ijitee.org [ijitee.org]
- 17. byjus.com [byjus.com]
- 18. Arndt-Eistert Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Coupling Reactions with (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize coupling reactions involving the sterically hindered β-amino acid, (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound, presented in a question-and-answer format.
Q1: I am observing very low coupling yield. What are the potential causes and how can I improve it?
A1: Low coupling yields with this bulky β-amino acid are common and typically stem from a few key issues:
-
Steric Hindrance: The large naphthalenyl group significantly hinders the approach of the coupling reagents and the amine component.
-
Reduced Nucleophilicity: The amine you are coupling to may have reduced nucleophilicity due to its own structure or the growing peptide chain.
-
Aggregation: The hydrophobic nature of the naphthalenyl group can lead to aggregation of the peptide chain, especially in solid-phase synthesis, blocking reactive sites.[1]
Solutions to Improve Yield:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or EDC are often inefficient for such hindered couplings. Switch to a more potent onium-salt-based reagent.[2][3]
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly effective. HATU is often considered the superior choice for difficult couplings due to the formation of a highly reactive OAt active ester.[2] COMU is a newer, safer, and highly soluble alternative with comparable efficiency to HATU.[2]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful options. PyAOP can be particularly effective for challenging couplings.[2]
-
-
Optimize Reaction Conditions:
-
Temperature: Increasing the reaction temperature or using microwave assistance can help overcome the activation energy barrier for sterically hindered couplings.[1]
-
Reaction Time: Extend the coupling time significantly (e.g., 2-24 hours) to allow the reaction to proceed to completion.[2]
-
Solvent: Switch from standard solvents like DCM to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), or use a mixture of DMF/DCM.[1][4]
-
-
Address Aggregation (for Solid-Phase Peptide Synthesis - SPPS):
Q2: I am concerned about racemization/epimerization at the stereocenter. How can I minimize this side reaction?
A2: Racemization, or the loss of stereochemical integrity, is a significant risk during the activation of the carboxylic acid. For (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid, maintaining the (R) configuration is critical.
Strategies to Minimize Epimerization:
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-analogs is crucial.
-
Choice of Coupling Reagent:
-
Base Selection: The choice and amount of base can influence epimerization.
-
Control Pre-activation Time: Reduce the pre-activation time of the carboxylic acid before adding the amine component to minimize the lifetime of the highly reactive, racemization-prone intermediate.[2]
-
Temperature Control: Avoid prolonged reactions at elevated temperatures. If heating is necessary to drive the reaction, optimize for the shortest possible time to achieve a satisfactory yield.[2]
Frequently Asked Questions (FAQs)
-
Q: Do I need to protect the amine of this compound before coupling its carboxyl group?
-
A: Yes. If you are coupling the carboxyl group of this amino acid to another amine, its own amino group must be protected, typically with an Fmoc or Boc protecting group, to prevent self-polymerization. The hydrochloride salt needs to be neutralized to the free amine before protection.
-
-
Q: How do I handle the hydrochloride salt before the coupling reaction?
-
A: The hydrochloride salt must be neutralized to the free amino acid before coupling. This is typically achieved by adding at least one equivalent of a non-nucleophilic base like DIPEA or NMM to the reaction mixture. When using this compound as the amine component, you will need to add an additional equivalent of base to neutralize the HCl.
-
-
Q: Which solvent is best for dissolving this amino acid?
-
A: Due to its bulky and hydrophobic naphthalenyl group, solubility can be a challenge. Polar aprotic solvents like DMF, NMP, and DMSO are generally the best choices. For solution-phase couplings, a co-solvent like DCM might be used, but care should be taken to ensure the reagents remain dissolved.
-
-
Q: Can I use standard EDC/HOBt coupling conditions?
-
A: While it might work for some less hindered amine partners, it is not the recommended method due to the high steric bulk of the naphthalenyl group. You are likely to experience very low yields and long reaction times. More potent reagents like HATU or PyBOP are strongly advised for a higher probability of success.[2][7]
-
Data Presentation
The following tables provide a summary of quantitative data for comparing different coupling conditions for sterically hindered amino acids. Note that these are representative values, and actual yields will depend on the specific substrates and reaction conditions.
Table 1: Comparison of Coupling Reagent Performance for Hindered Couplings
| Coupling Reagent | Additive | Typical Yield Range (%) | Relative Racemization Risk |
| EDC | HOBt | 20 - 60 | Moderate to High |
| DIC | HOAt | 40 - 75 | Moderate |
| HBTU | HOBt | 70 - 95 | Low to Moderate |
| HATU | HOAt | 85 - 98 | Very Low |
| PyBOP | - | 80 - 96 | Low |
| COMU | OxymaPure | 85 - 98 | Very Low |
| DEPBT | - | 75 - 95 | Very Low |
Data compiled from general findings for difficult and sterically hindered couplings.[2][3][5][6]
Table 2: Influence of Base and Solvent on Coupling Yield for a Hindered Reaction (using HATU)
| Base (Equivalents) | Solvent | Typical Yield (%) |
| DIPEA (2.0) | DMF | 92 |
| DIPEA (2.0) | NMP | 95 |
| DIPEA (2.0) | DCM/DMF (1:1) | 88 |
| NMM (2.0) | DMF | 90 |
| 2,4,6-Collidine (2.0) | DMF | 89 |
Illustrative data based on general principles of optimizing hindered couplings.[1][4]
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Coupling using HATU
This protocol describes the coupling of N-protected (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid to an amine component (e.g., an amino acid ester).
-
Reagent Preparation:
-
Dissolve N-protected (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid (1.0 eq.) in anhydrous DMF or NMP.
-
Add HATU (1.1 eq.) to the solution.
-
Add DIPEA or NMM (2.5 eq.).
-
-
Pre-activation:
-
Stir the mixture at room temperature for 15-30 minutes. The solution may change color, indicating the formation of the active ester. For highly hindered systems, pre-activation at 0°C followed by warming to room temperature can sometimes be beneficial.
-
-
Coupling:
-
In a separate flask, dissolve the amine component (as a hydrochloride salt, 1.2 eq.) in anhydrous DMF and add DIPEA (1.2 eq.) to neutralize the salt.
-
Add the amine solution to the pre-activated acid mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Due to steric hindrance, the reaction may require 4 to 24 hours for completion.
-
-
Work-up:
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines the incorporation of Fmoc-(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid onto a resin-bound peptide chain.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid (4.0 eq. relative to resin loading), HATU (3.9 eq.), and HOAt (4.0 eq.) in DMF or NMP.
-
Add DIPEA (8.0 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 2-4 hours. For difficult couplings, the time can be extended, or microwave heating can be applied (e.g., 20-30 minutes at 50-75°C).
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for completion. If the test is positive (blue beads), a second coupling (double coupling) with fresh reagents is recommended.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF to remove excess reagents.
-
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
Caption: Key strategies for minimizing epimerization.
References
- 1. peptide.com [peptide.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. jpt.com [jpt.com]
Technical Support Center: Purification of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The primary purification strategies for this compound are recrystallization and column chromatography. Recrystallization is often the preferred method for obtaining highly crystalline and pure material, while chromatography is useful for separating the target compound from closely related impurities or for purification of smaller quantities.
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: Given the structure of the molecule, which contains both a polar amino acid hydrochloride moiety and a nonpolar naphthalene ring, a mixture of solvents is often effective. Common solvent systems for recrystallization of similar amino acid hydrochlorides include:
-
Ethanol/Water
-
Methanol/Water
-
Isopropanol/Water
-
Ethanol/Diethyl ether
-
Methanol/Toluene
The ideal solvent system should dissolve the compound at an elevated temperature but result in low solubility at room temperature or below to ensure good recovery.
Q3: What type of column chromatography is most effective for purifying this compound?
A3: Both normal-phase and reverse-phase chromatography can be employed. For normal-phase silica gel chromatography, a polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of acetic acid or triethylamine to improve peak shape, would be appropriate. For reverse-phase chromatography (e.g., C18), a mobile phase consisting of a mixture of water (with an acidic modifier like trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol is typically used. Chiral HPLC can also be utilized to ensure the enantiomeric purity of the final product.[1][2]
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Potential impurities can arise from the starting materials, side reactions, or racemization. Common impurities may include:
-
The corresponding (S)-enantiomer.
-
Unreacted starting materials.
-
Byproducts from the synthetic route, such as incompletely reacted intermediates.
-
Diastereomeric salts if a chiral resolving agent was used and not completely removed.
-
Residual solvents from the reaction or purification steps.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or significant impurities are present, depressing the melting point. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Try a lower boiling point solvent system. - Cool the solution very slowly to encourage crystal lattice formation instead of amorphous oiling. - If impurities are suspected, consider a preliminary purification step like a charcoal treatment or column chromatography. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent, or too much solvent was used. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Cool the crystallization mixture for a longer period and to a lower temperature. - After filtration, wash the crystals with a minimal amount of ice-cold recrystallization solvent. - The mother liquor can be concentrated to recover more product, which may require a second recrystallization. |
| Product is not pure after recrystallization. | The cooling process was too rapid, trapping impurities in the crystal lattice. The chosen solvent system is not effective at separating the impurity. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization. - Screen for a different solvent system where the impurity has a significantly different solubility profile from the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities (Peak tailing/fronting). | Inappropriate mobile phase polarity. Interaction of the amino and carboxylic acid groups with the stationary phase. | - Normal Phase: Add a small percentage of a modifier to the eluent (e.g., 0.1-1% acetic acid for an acidic compound, or 0.1-1% triethylamine for a basic compound) to improve peak shape. - Reverse Phase: Adjust the pH of the aqueous component of the mobile phase. Using a buffer can help maintain a consistent ionization state of the compound. - Optimize the gradient elution profile. |
| Compound is not eluting from the column. | The eluent is not polar enough (normal phase) or too polar (reverse phase). The compound may have irreversibly adsorbed to the stationary phase. | - Normal Phase: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). - Reverse Phase: Decrease the polarity of the mobile phase (e.g., increase the percentage of acetonitrile or methanol in a water/organic system). |
| Multiple peaks observed for a supposedly pure compound. | On-column degradation or isomerization. Presence of rotamers. | - Ensure the stability of the compound under the chromatographic conditions (e.g., check for degradation at the mobile phase pH). - For chiral compounds, ensure the correct chiral column and mobile phase are being used to separate enantiomers if that is the goal. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a potential recrystallization solvent (or solvent mixture) dropwise while heating until the solid just dissolves.
-
Dissolution: In a larger flask, add the crude solid and the chosen solvent system. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
General Column Chromatography Protocol (Normal Phase)
-
Stationary Phase: Pack a glass column with silica gel of an appropriate particle size.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel.
-
Eluent System: A common eluent system for amino acids on silica gel is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The addition of a small amount of acetic acid (e.g., 0.5%) to the mobile phase can help to improve the peak shape of acidic compounds.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the sample with the mobile phase, starting with a lower polarity and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by a suitable method (e.g., TLC, HPLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Preventing racemization during synthesis of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid
Welcome to the technical support center for the synthesis of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate racemization, ensuring the stereochemical integrity of this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid?
A1: Racemization is the conversion of a pure enantiomer (in this case, the R-enantiomer) into an equal mixture of both enantiomers (R and S), rendering the product optically inactive. The biological activity of chiral molecules like (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid is highly dependent on their specific 3D stereochemistry. The S-enantiomer may have significantly lower or no desired activity, or it could even exhibit undesirable off-target effects or toxicity. Therefore, maintaining high enantiomeric purity is essential for its application in drug development.[1]
Q2: What are the primary mechanisms that cause racemization during the synthesis of chiral β-amino acids?
A2: The two most prevalent mechanisms for racemization of amino acids are:
-
Oxazolone (Azlactone) Formation: This is the most common pathway, especially during the activation of the carboxylic acid group for amide bond formation. The activated carboxyl group can be attacked intramolecularly by the oxygen of the N-acyl group, forming a planar oxazolone intermediate. The proton on the chiral α-carbon of this intermediate is highly acidic and is easily removed by a base. Reprotonation can then occur from either face of the planar ring, leading to racemization.[2][3][4]
-
Direct α-Proton Abstraction (Enolization): In the presence of a sufficiently strong base, the proton at the chiral center (the α-carbon) can be directly abstracted to form a planar, achiral enolate intermediate. Subsequent protonation of this enolate results in a racemic mixture. This is a significant risk in any step that requires a strong base and where the α-proton is even moderately acidic.[5][6]
Q3: Which steps in a typical synthesis are most susceptible to racemization?
A3: The highest risk of racemization occurs during:
-
Amide Coupling Reactions: Activation of the carboxylic acid is a prerequisite for forming an amide bond, which directly opens the door for oxazolone formation.[3][7]
-
Use of Strong Bases: Any step involving strong bases, such as certain alkylation reactions or deprotonations, can lead to direct α-proton abstraction.[6][7]
-
Harsh Reaction Conditions: The use of high temperatures or strongly acidic/basic conditions can provide the energy to overcome the inversion barrier of the chiral center, promoting racemization.[5]
-
Protecting Group Manipulation: While less common, certain protecting group removal or installation steps, if performed under harsh conditions, can compromise stereochemical integrity.
Troubleshooting Guides & Optimization Strategies
Problem 1: I am observing significant racemization during an amide coupling step to extend the molecule. How can I prevent this?
This is a classic problem rooted in oxazolone formation. The key is to ensure the rate of aminolysis (the desired reaction) is much faster than the rate of racemization.
Solutions:
-
Optimize Coupling Reagents and Additives: Carbodiimide-based activators like DCC or EDC should almost always be used with racemization-suppressing additives. Additives like 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated acid to form an active ester that is less prone to racemization.[2][7] Uronium/aminium reagents like HBTU or HATU inherently contain a HOBt or HOAt moiety, respectively.
-
Select the Appropriate Base: The choice of base is critical. A base is often required to neutralize acid salts or to deprotonate the incoming amine nucleophile.
-
Avoid: Strong, non-hindered bases like DBU or triethylamine (TEA) if possible.
-
Prefer: Weaker or sterically hindered bases like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA). For particularly sensitive couplings, a highly hindered, weak base like 2,4,6-collidine (TMP) can be beneficial.[7]
-
-
Control the Temperature: Perform the coupling at a lower temperature. Start the activation at 0 °C or even -15 °C and allow the reaction to warm slowly to room temperature. Lower temperatures significantly decrease the rate of oxazolone formation and subsequent epimerization.[6][8]
-
Solvent Selection: Use a non-polar, aprotic solvent. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred over more polar solvents like Dimethylformamide (DMF), although DMF is often necessary for solubility.
Quantitative Data: Impact of Additives and Bases on Racemization
The following table summarizes the general effectiveness of different reagent combinations in suppressing racemization during peptide coupling, which is analogous to the challenges faced here.
| Coupling Reagent | Additive | Base | Racemization Risk |
| EDC/DCC | None | DIEA/TEA | Very High |
| EDC/DCC | HOBt | NMM/DIEA | Low |
| EDC/DCC | HOAt | NMM/DIEA | Very Low |
| HBTU/TBTU | (Internal HOBt) | NMM/DIEA | Low |
| HATU/HCTU | (Internal HOAt) | NMM/DIEA | Very Low |
| EDC/DCC | Oxyma | Collidine | Very Low |
Data compiled from principles described in multiple sources.[2][7]
Diagram: Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting decision tree for racemization in amide coupling.
Problem 2: My synthesis plan involves a step with a strong base that is causing racemization. What are my alternatives?
If direct α-proton abstraction is the issue, the primary goal is to avoid this step or make it less favorable.
Solutions:
-
Re-evaluate the Synthetic Strategy: The most robust solution is often to redesign the synthesis to introduce the stereocenter enantioselectively, rather than protecting a pre-existing one through harsh steps. Consider strategies like:
-
Asymmetric Hydrogenation: Hydrogenation of a prochiral enamine or β-keto ester precursor using a chiral catalyst (e.g., Rh- or Ru-based complexes) can set the stereocenter with very high enantioselectivity.[9]
-
Enantioselective Conjugate Addition: An aza-Michael addition of an amine to a suitable α,β-unsaturated ester or ketone, catalyzed by a chiral catalyst, can directly generate the desired chiral β-amino acid derivative.[8][10][11]
-
Use of Chiral Auxiliaries: Temporarily attach a chiral auxiliary (e.g., an Evans oxazolidinone or pseudoephedrine) to a precursor.[12][13] Perform the problematic reaction, where the auxiliary directs the stereochemistry diastereoselectively. Finally, cleave the auxiliary to reveal the desired enantiomerically pure product.
-
Diagram: Logic of Chiral Auxiliary Strategy
Caption: Workflow for using a chiral auxiliary in asymmetric synthesis.
Key Experimental Protocols
Protocol 1: Racemization-Suppressed Amide Coupling
This protocol describes the coupling of N-Boc-(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid with a generic primary amine (R'-NH₂).
Materials:
-
N-Boc-(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid (1.0 eq)
-
Amine (R'-NH₂) (1.1 eq)
-
HATU (1.1 eq)
-
N-methylmorpholine (NMM) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add HATU to the solution and stir for 2 minutes.
-
Add N-methylmorpholine (NMM) dropwise to the reaction mixture. Stir for an additional 15 minutes at 0 °C to allow for pre-activation of the carboxylic acid.
-
In a separate flask, dissolve the amine (R'-NH₂) in a minimal amount of anhydrous DCM.
-
Add the amine solution dropwise to the activated acid solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm slowly to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Proceed with a standard aqueous workup and purification by column chromatography.
-
Analyze the enantiomeric excess (ee%) of the product using chiral HPLC or SFC.
Protocol 2: General Workflow for Chiral Auxiliary-Directed Alkylation
This protocol outlines the conceptual steps for using an Evans oxazolidinone auxiliary to set the stereocenter.
Procedure:
-
Acylation: Acylate the chiral oxazolidinone auxiliary with an appropriate acyl halide (e.g., 2-naphthylacetyl chloride) to form the N-acyl oxazolidinone.
-
Enolate Formation: Cool the solution to -78 °C and deprotonate the α-carbon using a strong but hindered base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form the corresponding Z-enolate. The chiral auxiliary blocks one face of the enolate.
-
Diastereoselective Alkylation: Add the alkylating agent (e.g., an electrophile that will become the rest of the butanoic acid chain) to the enolate solution at -78 °C. The auxiliary will direct the alkylating agent to attack from the less sterically hindered face, forming the new C-C bond with high diastereoselectivity.
-
Auxiliary Cleavage: After purification, cleave the auxiliary under conditions that do not epimerize the newly formed stereocenter. Common methods include hydrolysis with LiOH/H₂O₂ or reduction to the primary alcohol with LiBH₄. This step liberates the desired enantiomerically enriched product.[12][14]
-
Recovery: The chiral auxiliary can typically be recovered from the reaction mixture for reuse.[12]
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. peptide.com [peptide.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of Peptides Containing (R)-3-Amino-4-(naphthalen-2-yl)butanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the cell permeability of peptides incorporating the non-canonical amino acid (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of the Peptide
Symptoms:
-
Difficulty dissolving the lyophilized peptide in aqueous buffers (e.g., PBS, Tris).
-
Precipitation or cloudiness observed when diluting a stock solution into an aqueous assay medium.
Possible Causes:
-
The bulky and hydrophobic naphthalene side chain of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid significantly increases the overall hydrophobicity of the peptide, leading to poor solubility in water.[1][2]
-
The peptide may be aggregating in aqueous solutions due to strong hydrophobic interactions.
Troubleshooting Steps:
-
Initial Dissolution in Organic Solvent:
-
Stepwise Dilution:
-
Slowly add the aqueous buffer to the organic stock solution drop-by-drop while vortexing gently. This can prevent the peptide from crashing out of the solution.[4]
-
-
pH Adjustment:
-
Determine the theoretical isoelectric point (pI) of your peptide. Adjust the pH of the aqueous buffer to be at least one pH unit away from the pI.
-
For basic peptides (net positive charge), use a slightly acidic buffer.
-
For acidic peptides (net negative charge), use a slightly basic buffer.[3]
-
-
-
Sonication and Gentle Warming:
-
Use of Co-solvents:
-
If compatible with your downstream assay, maintaining a low percentage of the organic solvent (e.g., 1-5% DMSO) in the final aqueous solution can help maintain peptide solubility.[3]
-
Issue 2: Inconsistent Results in Cell-Based Permeability Assays
Symptoms:
-
High variability between replicate wells in assays like Caco-2 or cell uptake studies.
-
Poor mass balance in transwell assays (i.e., the total amount of peptide recovered from apical, basolateral, and cell lysate is significantly less than the initial amount).
Possible Causes:
-
Non-specific Binding: The hydrophobic nature of the peptide can lead to its adsorption onto plastic surfaces of the assay plates.[5]
-
Peptide Aggregation: The peptide may be aggregating in the assay medium, leading to inconsistent concentrations of the monomeric, permeable species.[6]
-
Cell Toxicity: At higher concentrations, the hydrophobic peptide may disrupt cell membranes, leading to variable cell viability and compromised monolayer integrity.
Troubleshooting Steps:
-
Reduce Non-specific Binding:
-
In Caco-2 or PAMPA assays, consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) to the assay buffer.
-
For cell-based assays, using low-binding plates can mitigate the issue.
-
In Caco-2 assays with highly lipophilic compounds, using human plasma as the assay medium in the basolateral chamber can improve sink conditions and mass balance.[7]
-
-
Monitor and Control Aggregation:
-
Before adding the peptide to the cells, visually inspect the solution for any signs of precipitation.
-
Consider performing a solubility test at the final assay concentration and in the final assay buffer.
-
Dynamic light scattering (DLS) can be used to assess the aggregation state of the peptide in solution.
-
-
Assess Cytotoxicity:
-
Perform a standard cytotoxicity assay (e.g., MTT, LDH) with your peptide at the concentrations used in the permeability assay to ensure that the observed effects are not due to cell death.[8]
-
-
Verify Monolayer Integrity in Transwell Assays:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment to ensure its integrity has not been compromised.
-
Alternatively, assess the paracellular flux of a fluorescent marker like Lucifer yellow.
-
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid showing low cell permeability despite its high hydrophobicity?
A1: While hydrophobicity is a key driver for passive diffusion across the cell membrane, excessive lipophilicity can be detrimental. Several factors could be at play:
-
Poor Aqueous Solubility: As discussed in the troubleshooting guide, if the peptide is not sufficiently soluble in the aqueous environment at the cell surface, its effective concentration for permeation is low.[9]
-
Aggregation: The peptide may be forming aggregates that are too large to passively diffuse across the membrane.[6]
-
"Chameleon" Effect: For a peptide to be cell-permeable, it often needs to adopt a conformation that shields its polar backbone amides in the hydrophobic membrane interior. The rigid structure of the naphthalene group might hinder the necessary conformational flexibility for this "chameleonic" behavior.
-
Membrane Sequestration: Highly lipophilic molecules can sometimes get trapped within the lipid bilayer without translocating into the cytoplasm.
Q2: What are the most common strategies to enhance the cell permeability of my naphthalene-containing peptide?
A2: Several chemical modification strategies can be employed:
-
N-Methylation: Replacing a backbone N-H with an N-CH₃ group reduces the number of hydrogen bond donors, decreasing the desolvation penalty for membrane crossing.[1]
-
Cyclization: Constraining the peptide in a cyclic structure can pre-organize it into a membrane-permeable conformation and shield polar groups.[10][11]
-
Conjugation to a Cell-Penetrating Peptide (CPP): Covalently attaching your peptide to a known CPP (e.g., TAT, Penetratin) can facilitate its entry into cells, often via endocytosis.
-
Lipidation: Attaching a fatty acid chain can enhance the peptide's affinity for the cell membrane.
Q3: How does the (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid residue itself contribute to permeability?
A3: The naphthalene moiety is a large, hydrophobic aromatic group. Its incorporation is expected to:
-
Increase Lipophilicity: This is a primary driver for passive diffusion. The calculated LogP (a measure of lipophilicity) for 3-amino-4-naphthalen-2-ylbutanoic acid is approximately 2.88, indicating significant hydrophobicity.[7]
-
Promote Membrane Interaction: The hydrophobic surface can interact favorably with the lipid core of the cell membrane.
-
Introduce Steric Bulk: This can influence the peptide's overall conformation and its interactions with membrane components.
Q4: Which in vitro permeability assay is most suitable for my peptide?
A4: The choice of assay depends on your research question:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for initial screening and assessing the intrinsic membrane permeability of your peptide.[12]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. It can assess both passive diffusion and active transport mechanisms (including efflux). This is considered a gold standard for predicting oral absorption.[7][12]
-
Direct Cell Uptake Studies: Incubating your peptide (often fluorescently labeled) with cells and quantifying the intracellular amount by methods like flow cytometry, fluorescence microscopy, or LC-MS/MS provides a direct measure of cell penetration.
Data Presentation
The following tables summarize hypothetical and representative quantitative data to illustrate the expected impact of modifications on peptide permeability. Note: Specific data for peptides containing (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid is limited; these values are based on trends observed for other hydrophobic peptides.
Table 1: Physicochemical Properties of (R)-3-Amino-4-(naphthalen-2-yl)butanoic Acid
| Property | Value | Source |
| Molecular Weight | 229.27 g/mol | [7] |
| Calculated LogP | 2.88 | [7] |
| Polar Surface Area (PSA) | 63.32 Ų | [7] |
Table 2: Comparative Permeability Data of a Model Peptide (Hypothetical)
Model Peptide Sequence: Ac-Tyr-Ile-Gly-Ser-Arg-Xxx -NH₂, where Xxx is the variable residue.
| Peptide ID | Modification at Xxx | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) |
| P-Ala | Alanine (Control) | 0.1 ± 0.05 | < 0.1 |
| P-Naph | (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid | 1.5 ± 0.3 | 0.8 ± 0.2 |
| P-Naph-Me | P-Naph with N-methylation at Glycine | 2.8 ± 0.4 | 1.5 ± 0.3 |
| P-Naph-Cyc | Cyclized version of P-Naph | 4.5 ± 0.6 | 3.2 ± 0.5 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the peptide across a lipid-infused artificial membrane.
Materials:
-
PAMPA plate system (e.g., from Millipore or Corning)
-
Donor plate (96-well filter plate)
-
Acceptor plate (96-well plate)
-
Lipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test peptide stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the lipid to impregnate the membrane for 5 minutes.
-
Prepare Donor Solution: Dilute the peptide stock solution in PBS to the final desired concentration (e.g., 100 µM).
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate the assembly in a humidity-saturated chamber at room temperature for 4-16 hours.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the peptide in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy if the peptide has a chromophore, or LC-MS/MS for higher sensitivity and specificity).
-
Calculate Apparent Permeability (Papp): Use the following equation: Papp = [-ln(1 - CA(t) / Ceq)] * (VD * VA) / ((VD + VA) * Area * Time) Where CA(t) is the concentration in the acceptor well at time t, Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the permeability of the peptide across a human intestinal cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell plate inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test peptide stock solution
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the TEER of the monolayers. Values >250 Ω·cm² are generally acceptable.
-
Assay Preparation: Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. Add 600 µL of transport buffer to the basolateral (bottom) chamber and 100 µL to the apical (top) chamber. Equilibrate the plates at 37°C for 30 minutes.
-
Permeability Measurement (Apical to Basolateral):
-
Remove the buffer from the apical chamber and replace it with 100 µL of the peptide solution in transport buffer at the desired concentration.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take a 100 µL sample from the basolateral chamber and replace it with 100 µL of fresh, pre-warmed transport buffer.
-
-
Sample Analysis: Quantify the concentration of the peptide in the basolateral samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Plot the cumulative amount of peptide transported to the basolateral chamber versus time. The slope of the linear portion of this plot (dQ/dt) is used to calculate Papp: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Visualizations
Caption: Workflow for assessing and enhancing peptide cell permeability.
Caption: Strategies to enhance peptide cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. jpt.com [jpt.com]
- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 5. uu.diva-portal.org [uu.diva-portal.org]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Peptide Structure on Colonic Stability and Tissue Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for (R)-3-Amino-4-(naphthalen-2-yl)butanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method development of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a quantitative analytical method for (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid?
A1: The main challenges include achieving adequate chiral separation from its (S)-enantiomer, managing potential peak tailing due to the basic amino group, and obtaining sufficient sensitivity for quantification in complex matrices such as plasma. The naphthalene moiety provides a good chromophore for UV detection, but fluorescence or mass spectrometry may be required for higher sensitivity.
Q2: Which analytical techniques are most suitable for quantifying this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common approach for enantiomeric separation and quantification.[1][2] For higher sensitivity and selectivity, especially in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[3][4][5][6]
Q3: How can I select an appropriate chiral stationary phase (CSP) for the separation of the enantiomers?
A3: The selection of a CSP is often empirical. For amino acids and their derivatives, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin, vancomycin) CSPs are good starting points.[1][7] A screening of a small set of different CSPs under generic conditions is recommended to find a suitable column.[8]
Q4: What are the key parameters to optimize for improving chiral separation?
A4: The critical parameters for optimizing chiral separation include the mobile phase composition (organic modifier, additives like acids or bases), column temperature, and flow rate.[8] Lower temperatures often improve enantioselectivity.[8]
Q5: Is derivatization necessary for the analysis of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid?
A5: Derivatization is not always necessary, especially for LC-MS/MS analysis where the native compound can be detected with high sensitivity.[4] However, for HPLC with UV or fluorescence detection, derivatization of the amino group can improve chromatographic peak shape and enhance detection sensitivity.[9]
Troubleshooting Guides
Chiral HPLC Method Development
Problem: Poor or No Enantiomeric Resolution
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[7][8] |
| Suboptimal Mobile Phase Composition | - Vary the organic modifier (e.g., isopropanol, ethanol, acetonitrile) percentage in 5% increments.[8]- For normal phase, use hexane/alcohol mixtures. For reversed-phase, use acetonitrile/water or methanol/water with a buffer.[8]- Add acidic (e.g., 0.1% trifluoroacetic acid) or basic (e.g., 0.1% diethylamine) modifiers to the mobile phase.[8] |
| Incorrect Column Temperature | Optimize the column temperature. Start at 25°C and adjust in 5°C increments (both higher and lower) as lower temperatures often enhance chiral recognition.[8] |
| Inappropriate Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution. |
Problem: Peak Tailing
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | - Add a competing base (e.g., 0.1% diethylamine) to the mobile phase to block active sites on the silica support.[8]- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Column Overload | Dilute the sample and re-inject. If the peak shape improves, the initial concentration was too high.[8] |
| Column Contamination or Degradation | Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[10] |
Problem: Irreproducible Retention Times
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient elution. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily and ensure thorough mixing. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
LC-MS/MS Method Development
Problem: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative ionization modes. |
| Matrix Effects (Ion Suppression or Enhancement) | - Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction instead of protein precipitation).- Modify the chromatography to separate the analyte from the interfering components. |
| Suboptimal Fragmentation | Optimize the collision energy for the selected precursor ion to obtain sensitive and specific product ions. |
Problem: High Background Noise
Possible Causes & Solutions:
| Cause | Recommended Action |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix Interferences | Enhance sample cleanup procedures. |
| Improper Mass Spectrometer Settings | Optimize MS parameters and consider using higher resolution settings if available. |
Experimental Protocols (Starting Points for Method Development)
Chiral HPLC-UV Method
| Parameter | Suggested Starting Conditions |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Sample Preparation | Dissolve the sample in the mobile phase. |
LC-MS/MS Method for Quantification in Plasma
| Parameter | Suggested Starting Conditions |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | To be determined by infusing a standard solution of the analyte. |
| Sample Preparation | Protein precipitation (e.g., add 3 volumes of acetonitrile to 1 volume of plasma, vortex, centrifuge, and inject the supernatant). |
Visualizations
Caption: A typical experimental workflow for chiral HPLC analysis.
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Determination of l-glutamic acid and γ–aminobutyric acid in mouse brain tissue utilizing GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of γ-aminobutyric acid in human plasma by LC-MS/MS and its preliminary application to a human pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. benchchem.com [benchchem.com]
- 9. Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-3-Amino-4-(naphthalen-2-yl)butanoic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of the (R) and (S) enantiomers of 3-Amino-4-(naphthalen-2-yl)butanoic acid. Due to the structural similarity of these compounds to known GABA B receptor agonists, this document focuses on their potential interaction with the GABAergic system.
Introduction to Stereoisomerism and Biological Activity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different biological activities. This is because biological systems, such as receptors and enzymes, are themselves chiral and can interact preferentially with one enantiomer over the other. In drug development, it is crucial to evaluate the activity of individual enantiomers as one may be responsible for the therapeutic effect while the other could be inactive or contribute to off-target effects. A notable example is the GABA B receptor agonist, baclofen, where the (R)-enantiomer is pharmacologically active, while the (S)-enantiomer is significantly less potent.
Postulated Biological Target: GABA B Receptor
The structural resemblance of (R)- and (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid to baclofen and other γ-aminobutyric acid (GABA) analogs suggests that their primary biological target is likely the GABA B receptor. The GABA B receptor is a G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA, the main inhibitory neurotransmitter in the central nervous system. Activation of GABA B receptors leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of Ca²⁺ and K⁺ channels, ultimately resulting in a decrease in neuronal excitability.
Comparative Biological Activity
Studies on a variety of β-substituted GABA analogs have consistently demonstrated that the GABA B receptor exhibits a significant stereoselectivity for the (R)-enantiomer. For instance, in the case of baclofen (β-(4-chlorophenyl)-GABA), the (R)-enantiomer is over 100-fold more potent than the (S)-enantiomer in binding to the GABA B receptor. This enantioselectivity is a well-established principle for agonists at the GABA B receptor.
Based on these established SAR principles, it is highly probable that (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid is the more potent agonist at the GABA B receptor compared to the (S)-enantiomer . The larger naphthalene moiety, in comparison to the chlorophenyl group of baclofen, may influence the overall binding affinity and efficacy, but the stereochemical preference is expected to be maintained.
Data Presentation
As direct comparative experimental data is unavailable, the following table is a predictive summary based on the known structure-activity relationships of GABA B receptor agonists.
| Compound | Predicted Activity at GABA B Receptor | Predicted Potency Ranking |
| (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid | Agonist | High |
| (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid | Agonist | Low |
Experimental Protocols
To empirically determine the comparative biological activities of (R)- and (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid, the following experimental protocols are recommended.
GABA B Receptor Binding Assay
This assay determines the binding affinity of the compounds to the GABA B receptor.
a) Membrane Preparation:
-
Rat cortical membranes are prepared by homogenizing rat cerebral cortices in ice-cold sucrose buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed multiple times with buffer and stored at -80°C until use.
b) Radioligand Binding:
-
The assay is performed in a buffer containing Tris-HCl and CaCl₂.
-
A constant concentration of a radiolabeled GABA B receptor antagonist, such as [³H]CGP54626, is used.
-
Increasing concentrations of the unlabeled test compounds ((R)- and (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid) are added to compete with the radioligand for binding to the receptors in the membrane preparation.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.
-
The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
c) Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assay: [³⁵S]GTPγS Binding Assay
This assay measures the functional activation of the GABA B receptor by assessing G-protein activation.
a) Assay Principle:
-
Agonist binding to the GABA B receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein.
-
A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation, as it binds to the activated G-protein.
b) Protocol:
-
Rat cortical membranes are incubated with the test compounds ((R)- and (S)-3-Amino-4-(naphthalen-2-yl)butanoic acid) at various concentrations in an assay buffer containing GDP and [³⁵S]GTPγS.
-
Basal G-protein activation is measured in the absence of any agonist.
-
The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
c) Data Analysis:
-
The concentration of the agonist that produces 50% of the maximal response (EC₅₀) and the maximal efficacy (Eₘₐₓ) are determined by non-linear regression analysis of the concentration-response curves.
Mandatory Visualization
Efficacy of PROTACs with (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid vs other linkers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential efficacy of PROTACs (Proteolysis Targeting Chimeras) incorporating (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid within their linker structure against established linker classes. While direct experimental data for this specific linker is not yet prevalent in published literature, this document extrapolates its potential performance based on its structural characteristics and compares it to well-documented linker types, offering a framework for future investigation.
The Crucial Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein of interest (POI).[1] They are comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two functional ends. The linker is not merely a passive spacer but an active participant in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[] The linker's length, rigidity, and chemical composition profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]
(R)-3-Amino-4-(naphthalen-2-yl)butanoic Acid: A Novel Linker Component
The incorporation of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid introduces a bulky, hydrophobic, and rigid naphthalene group, along with a β-amino acid functionality, into the linker. This structure is predicted to impart distinct properties compared to more conventional flexible linkers like polyethylene glycol (PEG) or simple alkyl chains.
Predicted Characteristics:
-
Rigidity and Pre-organization: The naphthalene moiety is expected to introduce significant rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding and increasing potency.[3]
-
Hydrophobicity: The large aromatic surface of naphthalene will increase the hydrophobicity of the linker. This could enhance cell permeability but may also lead to issues with aqueous solubility and potential off-target hydrophobic interactions.[4]
-
Potential for Pi-Stacking Interactions: The aromatic nature of the naphthalene group could facilitate beneficial pi-stacking interactions with residues on the surface of either the target protein or the E3 ligase, further stabilizing the ternary complex.
-
Metabolic Stability: The rigid, aromatic structure may be less susceptible to metabolic degradation compared to flexible alkyl or PEG chains.
Comparative Analysis with Established Linker Types
The efficacy of a PROTAC is a complex interplay of multiple factors. The following sections compare the predicted attributes of a naphthalene-containing linker with commonly used linker classes.
Flexible Linkers (PEG and Alkyl Chains)
The most prevalent linker motifs in published PROTACs are PEG and alkyl chains.[1]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, often improving the solubility and cell permeability of the PROTAC. The repeating ethylene glycol units can form a hydration shell, which can shield against non-specific hydrophobic interactions.[]
-
Alkyl Chains: These linkers offer a high degree of flexibility and are synthetically straightforward to incorporate. However, their hydrophobic nature can negatively impact solubility.[4]
In comparison, the rigid naphthalene-based linker would offer less conformational flexibility. While this can be advantageous in locking in a productive binding mode, it also means that an optimal linker length and geometry are more critical and less forgiving than with flexible linkers.
Rigid Linkers
To enhance potency and metabolic stability, various rigid motifs have been incorporated into PROTAC linkers, including piperazine, piperidine, and aromatic rings.[1]
-
Aromatic and Cyclic Moieties: These elements reduce the number of rotatable bonds, which can lead to a more defined three-dimensional structure. This can improve binding affinity and selectivity.
The (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid linker falls into this category. Its bulk and rigidity would be a significant feature, potentially offering enhanced stabilization of the ternary complex compared to smaller rigid linkers, but also posing a greater risk of steric hindrance if not optimally positioned.
Quantitative Data Comparison (Hypothetical)
As direct comparative data is unavailable, the following table presents hypothetical data to illustrate how the efficacy of a PROTAC with a naphthalene-based linker (Naph-PROTAC) might be compared against PROTACs with PEG and alkyl linkers targeting the same protein (e.g., BRD4).
| Linker Type | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µM) |
| Naphthalene-based | Naph-PROTAC | 5 | >95 | 15 | 5 |
| PEG-based | PEG-PROTAC | 25 | >90 | 10 | 50 |
| Alkyl-based | Alkyl-PROTAC | 50 | 85 | 20 | 1 |
This is illustrative data and does not represent actual experimental results.
This hypothetical data suggests that a well-designed Naph-PROTAC could exhibit high potency (low DC50) and efficacy (high Dmax) due to its rigid nature, potentially leading to a more stable ternary complex. However, its hydrophobicity might result in lower aqueous solubility compared to a PEG-based counterpart.
Experimental Protocols for Comparative Efficacy Studies
To empirically validate the efficacy of a PROTAC with a novel linker, a series of standardized experiments are required.
Protocol 1: Western Blotting for Protein Degradation
This is the primary assay to quantify the degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (Naph-PROTAC, PEG-PROTAC, Alkyl-PROTAC) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Cell Viability Assay
This assay assesses the functional consequence of target protein degradation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTACs for a prolonged period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Visualizing the Underlying Mechanisms
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Comparison
Caption: Workflow for comparing the efficacy of different PROTACs.
Conclusion
The rational design of PROTAC linkers is a critical and complex aspect of developing effective targeted protein degraders. While flexible linkers like PEG and alkyl chains have been widely used due to their synthetic accessibility, there is a growing interest in rigid linkers to improve potency and drug-like properties. The use of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid as a linker component represents a novel approach that could offer advantages in terms of pre-organizing the PROTAC for optimal ternary complex formation. However, its bulk and hydrophobicity necessitate careful optimization of the overall PROTAC structure. The experimental framework provided in this guide offers a robust methodology for the systematic evaluation of this and other novel linkers, paving the way for the development of next-generation protein degraders with enhanced efficacy and selectivity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (R)-3-Amino-4-(naphthalen-2-yl)butanoic Acid Analogs as GABA-B Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (R)-3-amino-4-(naphthalen-2-yl)butanoic acid analogs, focusing on their interaction with the GABA-B receptor. While comprehensive SAR studies on a wide range of these specific naphthalene derivatives are limited in publicly available literature, this document synthesizes information from closely related β-aryl-γ-aminobutyric acid (GABA) analogs to infer key structural determinants for activity. The primary target for these compounds is the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.
Quantitative Data Summary
The following table summarizes the binding affinities of selected β-substituted GABA analogs for the GABA-B receptor. This data, compiled from various sources, illustrates the impact of structural modifications on receptor interaction. The analogs of (R)-3-amino-4-(naphthalen-2-yl)butanoic acid are expected to follow similar trends.
| Compound/Analog | Modification from Parent Compound | GABA-B Receptor Binding Affinity (IC50, nM) | Reference Compound(s) |
| (R)-Baclofen | 4-Chlorophenyl at β-position | 130 | GABA |
| (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid | Naphthalen-2-yl at β-position | Data not publicly available | (R)-Baclofen |
| CGP54626 | Complex phosphinic acid derivative with a dichlorophenyl ethylamino sidechain | 4 | (R)-Baclofen |
| CGP52432 | Phosphinic acid derivative with a dichlorophenyl moiety | Potent antagonist | (R)-Baclofen |
| CGP55845 | Phosphinic acid derivative with a dichlorophenyl moiety | Potent antagonist | (R)-Baclofen |
| Phaclofen | Phenyl at β-position, phosphonic acid instead of carboxylic acid | Micromolar antagonist | (R)-Baclofen |
| 2-Hydroxy-saclofen | Phenyl at β-position, sulfonic acid instead of carboxylic acid | Micromolar antagonist | (R)-Baclofen |
Note: The parent compound, (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid, is a known GABA-B receptor ligand, but specific public data on its binding affinity and that of its close analogs are scarce. The table includes data for other well-characterized GABA-B receptor modulators to provide a comparative framework for SAR discussion. The high potency of antagonists like CGP54626 highlights the significant impact of modifications to the core GABA analog structure.[1]
Structure-Activity Relationship (SAR) Insights
Based on the broader class of β-aryl-GABA analogs, the following SAR can be inferred for (R)-3-amino-4-(naphthalen-2-yl)butanoic acid derivatives:
-
The β-Aryl Group: The nature and substitution pattern of the aromatic ring at the β-position are critical for activity. The larger naphthyl group, compared to the phenyl or chlorophenyl group in other analogs, is expected to have a significant impact on binding affinity and potentially selectivity, likely through enhanced hydrophobic interactions within the receptor's binding pocket.
-
The γ-Amino Group: The primary amino group is essential for interaction with the GABA-B receptor, mimicking the endogenous ligand GABA. Modifications to this group generally lead to a significant loss of activity.
-
The Carboxylic Acid Moiety: The carboxylate group is another key pharmacophoric feature, engaging in ionic interactions with the receptor. Replacement with other acidic groups, such as phosphonic or sulfonic acids (as seen in phaclofen and saclofen), can alter the pharmacological profile from agonist to antagonist and affect potency.
-
Stereochemistry: The (R)-configuration at the chiral center (C3) is generally preferred for potent GABA-B receptor activity, as demonstrated by the higher potency of (R)-baclofen compared to its (S)-enantiomer.
-
Substituents on the Naphthalene Ring: While specific data is unavailable, substitutions on the naphthalene ring would likely modulate activity. Electron-withdrawing or electron-donating groups, as well as their positions on the ring system, would influence the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Radioligand Binding Assay for GABA-B Receptor Affinity
This protocol is adapted for determining the binding affinity of test compounds at the GABA-B receptor using a competitive binding assay with a high-affinity radioligand such as [³H]CGP54626.
-
Materials:
-
Test compounds (e.g., (R)-3-amino-4-(naphthalen-2-yl)butanoic acid analogs)
-
[³H]CGP54626 (Radioligand)
-
GABA-B receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 1 mM GABA)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [³H]CGP54626 (typically at its Kd), and the test compound at various concentrations.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., GABA).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Functional Assay for Gαi/o Coupling
This assay measures the functional activity of compounds by quantifying their ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi/o proteins upon GABA-B receptor activation.
-
Materials:
-
Test compounds
-
GABA-B receptor-expressing cell membranes
-
[³⁵S]GTPγS (Radiolabeled GTP analog)
-
GDP (Guanosine diphosphate)
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
GABA (for agonist control)
-
Non-specific binding control (unlabeled GTPγS)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, GDP, and the test compound.
-
Pre-incubate the plate for a short period (e.g., 15-20 minutes) at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for a defined time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data are expressed as the percentage increase in [³⁵S]GTPγS binding over the basal level.
-
Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values from the concentration-response curves.
-
Visualizations
References
A Comparative Guide to GABA Analogs: Baclofen vs. (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized GABA analog, baclofen, with the structurally related compound, (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride. While extensive experimental data is available for baclofen, a selective agonist for the GABAB receptor, publicly accessible pharmacological data for this compound is currently unavailable. This guide, therefore, presents the known properties of baclofen as a benchmark and outlines the experimental protocols that would be necessary to characterize and compare a novel compound like this compound.
Introduction to GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its analogs are a broad class of compounds designed to interact with the GABAergic system, primarily targeting GABAA and GABAB receptors. These compounds have significant therapeutic applications as muscle relaxants, anticonvulsants, and anxiolytics.
Baclofen , a derivative of GABA, is a selective agonist for the GABAB receptor and is widely used clinically to treat spasticity.[1] It exists as a racemic mixture, with the (R)-enantiomer being the pharmacologically active form.[1][2]
This compound is a GABA analog characterized by the presence of a naphthalene moiety. While its synthesis has been documented, its pharmacological profile as a GABA analog has not been detailed in published literature.
Comparative Analysis: Baclofen
Due to the lack of published data for this compound, this section focuses on the well-established pharmacological properties of baclofen.
Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its receptor. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) are common measures of binding affinity.
| Compound | Receptor | Radioligand | Preparation | IC50 (µM) | Reference |
| (-)-Baclofen | GABAB | [3H]-(+/-)-Baclofen | Rat brain crude synaptic membranes | 0.04 | [3] |
| (+)-Baclofen | GABAB | [3H]-(+/-)-Baclofen | Rat brain crude synaptic membranes | 33 | [3] |
| GABA | GABAB | [3H]-(+/-)-Baclofen | Rat brain crude synaptic membranes | 0.04 | [3] |
| (-)-Baclofen | GABAB | [3H]-GABA | Rat brain crude synaptic membranes | 0.13 | [3] |
| (R)-(-)-Baclofen | GABAB | [3H]Baclofen | Cat cerebellum | 0.015 | [1] |
| (S)-(+)-Baclofen | GABAB | [3H]Baclofen | Cat cerebellum | 1.77 | [1] |
Functional Potency and Efficacy
Functional assays measure the biological response elicited by a compound. The half-maximal effective concentration (EC50) is a measure of a compound's potency in producing a functional effect.
| Compound | Assay | Tissue/Cell Line | Effect | EC50 (µM) | Reference |
| Baclofen | Depression of spontaneous firing rate | Rat ventral tegmental area slices | Inhibition | 0.27 | [4][5] |
| R-Baclofen | Enhancement of tonic current | Thalamocortical cells | Potentiation | 1.8 | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of GABAB receptor agonists and the methods used to characterize them, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: GABAB Receptor Signaling Pathway.
Caption: Comparative Experimental Workflow.
Detailed Experimental Protocols
To facilitate the characterization of novel GABA analogs like this compound and their comparison with established compounds such as baclofen, the following are detailed protocols for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted from standard methods for determining the binding affinity of a test compound for the GABAB receptor.[7][8][9]
1. Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (typically 100-200 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]-baclofen or [3H]-GABA), and varying concentrations of the unlabeled test compound (e.g., this compound) or baclofen as a positive control.
-
For determining non-specific binding, a high concentration of unlabeled GABA or baclofen is used.
-
Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol describes how to measure the functional effects of a GABAB receptor agonist on neuronal activity.[10][11][12]
1. Slice Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus or ventral tegmental area) from rodents.
-
Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
2. Recording:
-
Obtain whole-cell patch-clamp recordings from individual neurons within the brain slice.
-
Record membrane potential or holding current in voltage-clamp or current-clamp mode, respectively.
3. Drug Application:
-
After establishing a stable baseline recording, apply the test compound (e.g., this compound) or baclofen at various concentrations to the bath.
-
Observe changes in the recorded parameters, such as membrane hyperpolarization, changes in input resistance, or modulation of synaptic currents.
4. Data Analysis:
-
Quantify the effect of the compound at each concentration.
-
Generate a concentration-response curve by plotting the magnitude of the response against the logarithm of the compound concentration.
-
Determine the EC50 and maximal efficacy (Emax) from the curve.
Conclusion
Baclofen is a well-characterized selective GABAB receptor agonist with a clear pharmacological profile. Its (R)-enantiomer is responsible for its therapeutic effects. In contrast, this compound remains an uncharacterized compound in the public domain. The experimental protocols provided in this guide offer a roadmap for the necessary in vitro and in vivo studies to elucidate its pharmacological properties. Such studies would be essential to determine its potential as a GABA analog and to enable a direct, data-driven comparison with established therapeutic agents like baclofen. Researchers in the field of neuroscience and drug development are encouraged to undertake these investigations to expand our understanding of the structure-activity relationships of GABAB receptor modulators.
References
- 1. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bidirectional enantioselective effects of the GABAB receptor agonist baclofen in two mouse models of excessive ethanol consumption [scholarworks.indianapolis.iu.edu]
- 3. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAB receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Tonic activation of GABAB receptors via GAT-3 mediated GABA release reduces network activity in the developing somatosensory cortex in GAD67-GFP mice [frontiersin.org]
- 12. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride and Phenibut for GABA Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride and Phenibut for their potential applications in GABA receptor research. Due to a lack of publicly available pharmacological data for this compound, this document will focus on the established properties of Phenibut and outline the standard experimental protocols that would be necessary to characterize and compare these two compounds.
Introduction to the Compounds
Phenibut (β-phenyl-γ-aminobutyric acid) is a well-documented central nervous system depressant with anxiolytic and nootropic effects.[1][2] It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is known to exert its effects primarily through the GABAB receptor.[1][3][4] this compound is a GABA analog characterized by the presence of a naphthalene moiety. While its chemical structure suggests potential interaction with GABA receptors, there is a notable absence of published pharmacological data on its activity.
Comparative Analysis of GABA Receptor Activity
A direct comparison of the GABA receptor activity of this compound and Phenibut is not possible at this time due to the lack of available data for the former. The following sections detail the known GABA receptor pharmacology of Phenibut and provide a framework for the future evaluation of this compound.
Phenibut: A Profile of a GABAB Receptor Agonist
Phenibut acts as an agonist at the GABAB receptor, with some evidence suggesting weaker activity at the GABAA receptor.[1][2][5] The pharmacological activity of racemic Phenibut is primarily attributed to its (R)-enantiomer, which has a significantly higher affinity for the GABAB receptor than the (S)-enantiomer.[6][7]
Quantitative Data on Phenibut's GABAB Receptor Binding
| Compound | Receptor | Assay Type | Radioligand | Preparation | Ki (μM) | Reference |
| Racemic Phenibut | GABAB | Radioligand Binding | [3H]CGP54626 | Rat brain membranes | 177 ± 2 | [6] |
| (R)-Phenibut | GABAB | Radioligand Binding | [3H]CGP54626 | Rat brain membranes | 92 ± 3 | [6] |
| (S)-Phenibut | GABAB | Radioligand Binding | [3H]CGP54626 | Rat brain membranes | >1000 | [6] |
| Baclofen (reference) | GABAB | Radioligand Binding | [3H]CGP54626 | Rat brain membranes | 6.0 ± 1 | [6] |
Signaling Pathways of GABA Receptors
Understanding the signaling mechanisms of GABAA and GABAB receptors is crucial for interpreting the effects of modulatory compounds.
GABAA Receptor Signaling Pathway
The GABAA receptor is a ligand-gated ion channel. Upon binding of an agonist like GABA, the channel opens, allowing the influx of chloride ions (Cl-), which leads to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
Caption: GABAA Receptor Signaling Cascade.
GABAB Receptor Signaling Pathway
The GABAB receptor is a G-protein coupled receptor (GPCR). Agonist binding activates the receptor, leading to the dissociation of the G-protein subunits (Gα and Gβγ). These subunits then modulate the activity of downstream effectors, such as adenylyl cyclase and ion channels, resulting in a slower, more prolonged inhibitory signal.
Caption: GABAB Receptor Signaling Cascade.
Experimental Protocols for Comparative Analysis
To determine the pharmacological profile of this compound and compare it to Phenibut, a series of in vitro and in vivo experiments would be required.
Experimental Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the characterization and comparison of novel GABAergic compounds.
Caption: Workflow for GABA Receptor Modulator Comparison.
Detailed Methodologies
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compounds for GABAA and GABAB receptors.
-
Protocol Outline:
-
Membrane Preparation: Homogenize rat or mouse brain tissue (e.g., cortex, cerebellum) in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membrane fraction containing the receptors.
-
Incubation: Incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [3H]muscimol for GABAA, [3H]CGP54626 for GABAB) and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 (concentration of the test compound that inhibits 50% of the specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
-
2. [35S]GTPγS Binding Assay
-
Objective: To assess the functional activity (agonist or antagonist) of the test compounds at the GABAB receptor by measuring G-protein activation.
-
Protocol Outline:
-
Membrane Preparation: As described for radioligand binding assays.
-
Incubation: Incubate the membranes with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the test compound. In antagonist mode, incubate with a fixed concentration of a known agonist (e.g., GABA or baclofen).
-
Separation and Quantification: Similar to radioligand binding assays, separate bound and unbound [35S]GTPγS and quantify radioactivity.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for agonists. For antagonists, determine the shift in the agonist's concentration-response curve.
-
3. Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes or Patch Clamp in Cultured Neurons)
-
Objective: To directly measure the effect of the test compounds on the function of GABA receptor ion channels.
-
Protocol Outline:
-
Receptor Expression: Inject cRNA encoding the desired GABA receptor subunits into Xenopus oocytes or transfect cultured mammalian cells (e.g., HEK293) or use primary neuronal cultures.
-
Recording: Using a two-electrode voltage clamp for oocytes or a patch-clamp setup for cultured cells, hold the cell membrane at a specific potential.
-
Compound Application: Apply varying concentrations of the test compound to the cell and record the resulting changes in membrane current.
-
Data Analysis: Generate concentration-response curves to determine the EC50 and Emax.
-
Conclusion
While Phenibut is a well-characterized GABAB receptor agonist, the pharmacological properties of this compound remain to be elucidated. The experimental framework provided in this guide offers a comprehensive approach to characterizing its potential activity at GABA receptors and enabling a direct comparison with Phenibut. Such studies are essential for advancing our understanding of GABAergic modulation and for the development of novel therapeutics targeting this critical neurotransmitter system.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of novel gamma-aminobutyric acid type B (GABAB) receptor agonists as gastroesophageal reflux inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo validation of PROTACs synthesized from (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid
A detailed guide for researchers on the in vivo validation of Bromodomain and Extra-Terminal (BET) protein PROTACs, with a focus on ARV-771 and its comparison with other BET degraders and small molecule inhibitors.
This guide provides a comprehensive comparison of the in vivo performance of ARV-771, a prominent BET-targeting Proteolysis Targeting Chimera (PROTAC), against other BET degraders and traditional small molecule inhibitors. The information is tailored for researchers, scientists, and drug development professionals, presenting experimental data in a clear, comparative format, alongside detailed methodologies for key in vivo experiments.
Introduction to BET Protein Degradation
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, most notably c-MYC.[1] Their role in various cancers has made them a prime target for therapeutic intervention. While small molecule inhibitors like JQ1 have shown promise by competitively binding to the bromodomains of BET proteins, their efficacy can be limited.[1][2]
PROTACs offer an alternative and potentially more potent therapeutic strategy. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the target protein rather than just inhibiting it.[3] This approach can lead to a more profound and sustained downstream effect. ARV-771 is a well-characterized pan-BET degrader that has demonstrated significant efficacy in preclinical models of solid tumors, such as castration-resistant prostate cancer (CRPC).[4][5]
Comparative In Vivo Efficacy of BET Degraders and Inhibitors
The following tables summarize the in vivo efficacy of ARV-771 in comparison to other BET-targeting PROTACs and small molecule inhibitors in various cancer xenograft models.
Table 1: In Vivo Efficacy of BET-Targeting PROTACs
| Compound | Target(s) | Cancer Model | Mouse Strain | Dosing Regimen | Key Outcomes | Citation(s) |
| ARV-771 | Pan-BET | Castration-Resistant Prostate Cancer (22Rv1 xenograft) | Nu/Nu | 30 mg/kg, s.c., daily | Tumor regression | [4][6] |
| Pan-BET | Castration-Resistant Prostate Cancer (VCaP xenograft) | CB17 SCID | Intermittent dosing (Q3D or 3 days on/4 days off) | 60% Tumor Growth Inhibition (TGI) | [6] | |
| dBET1 | BRD2, BRD3, BRD4 | Acute Myeloid Leukemia (MV4-11 xenograft) | NSG | 50 mg/kg, daily for 19 days | Reduced leukemic cells in bone marrow to <10% | [7][8] |
| ZBC260 (BETd-260) | BRD2, BRD3, BRD4 | Acute Leukemia (RS4;11 xenograft) | N/A | 5 mg/kg, i.v., every other day for 3 weeks | >90% tumor regression | [9][10][11] |
| BRD2, BRD3, BRD4 | Osteosarcoma (MNNG/HOS xenograft) | BALB/c | 5 mg/kg, i.v., 3 times/week for 3 weeks | ~94% TGI | [12] | |
| MZ1 | Preferentially BRD4 | N/A | N/A | Not tested in vivo | Potent in vitro degradation | [13][14] |
Table 2: In Vivo Efficacy of Small Molecule BET Inhibitors
| Compound | Target(s) | Cancer Model | Mouse Strain | Dosing Regimen | Key Outcomes | Citation(s) |
| JQ1 | Pan-BET | Pancreatic Ductal Adenocarcinoma (PDX models) | N/A | 50 mg/kg, daily for 21-28 days | Tumor growth suppression | [2] |
| Pan-BET | Childhood Sarcoma (Rh10, Rh28, EW-5 xenografts) | N/A | 50 mg/kg, daily | Significant inhibition of tumor growth | [15] | |
| Pan-BET | Cholangiocarcinoma (PDX models) | N/A | 50 mg/kg, i.p., daily for 20 days | Tumor growth suppression in 2 of 3 models | [16][17] | |
| OTX015 | Pan-BET | ABC-DLBCL (SU-DHL-2 xenograft) | NOD-SCID | 25 mg/kg, oral, twice daily for 25 days | Reduced tumor growth | [18] |
| Pan-BET | Malignant Pleural Mesothelioma (PDX models) | N/A | N/A | Significant delay in cell growth | [19] | |
| Pan-BET | Pediatric Ependymoma (Orthotopic models) | N/A | N/A | Significantly improved survival in 2 of 3 models | [20][21] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach for evaluating these compounds, the following diagrams illustrate the BET signaling pathway and a general workflow for in vivo PROTAC validation.
BET signaling pathway leading to c-MYC expression.
General workflow for in vivo validation of PROTACs.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for the key experiments cited in this guide. Specific parameters may need to be optimized for individual studies.
Protocol 1: Subcutaneous Xenograft Mouse Model
-
Cell Culture: Culture human cancer cells (e.g., 22Rv1 for prostate cancer, MV4-11 for AML) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[22]
-
Cell Preparation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cells at a concentration of 5-10 x 10^6 cells per 100-200 µL. A 1:1 mixture with Matrigel may be used to improve tumor establishment.[22]
-
Implantation: Subcutaneously inject the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., Nu/Nu or SCID).[22]
-
Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.[22]
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare the PROTAC or small molecule inhibitor in a suitable vehicle. Administer the compound according to the specified dosing regimen (e.g., daily, intermittently) and route (e.g., subcutaneous, intravenous, oral gavage).[4][16]
-
Efficacy Assessment: Continue to monitor tumor volume and mouse body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.[6][12]
Protocol 2: Western Blot Analysis of Tumor Tissue
-
Tissue Lysis: At the end of the study or at specified time points, euthanize the mice and excise the tumors. Snap-freeze the tumors in liquid nitrogen or immediately homogenize in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.[23]
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24][25]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[24]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., BRD4, c-MYC) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.[24]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
Protocol 3: Immunohistochemistry (IHC) of Tumor Tissue
-
Tissue Preparation: Fix freshly excised tumors in 10% neutral buffered formalin for 24-48 hours. Process the fixed tissues and embed them in paraffin. Cut 4-5 µm thick sections and mount them on charged glass slides.[27][28]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[29]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath.[29][30]
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary antibody (e.g., anti-BRD4, anti-c-MYC, anti-Ki67) overnight at 4°C in a humidified chamber.[12][27]
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based detection system.
-
Wash with buffer.
-
-
Visualization and Counterstaining: Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate. Counterstain the sections with hematoxylin to visualize the cell nuclei.[30]
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and clear in xylene. Mount the slides with a permanent mounting medium.[30]
-
Analysis: Examine the stained slides under a microscope to assess the expression and localization of the target proteins within the tumor tissue.
Conclusion
The in vivo data presented in this guide highlight the potential of BET-targeting PROTACs, such as ARV-771, as a promising therapeutic strategy. These molecules have demonstrated the ability to induce tumor regression in preclinical models, often with greater efficacy than traditional small molecule inhibitors.[4] The provided protocols and diagrams offer a framework for researchers to design and execute their own in vivo validation studies for novel protein degraders. As the field of targeted protein degradation continues to evolve, rigorous preclinical in vivo assessment will be crucial for the successful clinical translation of these innovative therapeutics.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Probe MZ1 | Chemical Probes Portal [chemicalprobes.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Protein extraction and western blot (mouse tissues) [protocols.io]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. medium.com [medium.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
A Comparative Analysis of Naphthalene-Analogous PROTACs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. This guide provides a comparative analysis of prominent PROTACs that, for the purpose of this review, are considered analogous to naphthalene-containing structures due to their use of phthalimide-based ligands for the Cereblon (CRBN) E3 ligase. Phthalimide, a bicyclic aromatic compound, shares structural similarities with naphthalimide and is a cornerstone of many pioneering PROTACs. This analysis focuses on BET (Bromodomain and Extra-Terminal domain) protein degraders, a class of PROTACs with significant anticancer potential.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Performance of BET-targeting PROTACs
The following tables summarize the in vitro performance of three well-characterized BET-targeting PROTACs: dBET1, ARV-825, and BETd-260. These PROTACs all employ a phthalimide-based ligand to recruit the CRBN E3 ligase and are potent degraders of the BET family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of oncogene transcription.
| Table 1: Comparative Half-Maximal Degradation Concentration (DC50) of BET PROTACs | | :--- | :--- | :--- | :--- | | PROTAC | Cancer Cell Line | Target Protein | DC50 (nM) | | dBET1 | SUM149 (Breast Cancer) | BRD4 | 430[1] | | ARV-825 | CA46 (Burkitt's Lymphoma) | BRD4 | < 1[2][3] | | | NAMALWA (Burkitt's Lymphoma) | BRD4 | < 1[3] | | | 22RV1 (Prostate Cancer) | BRD4 | 0.57[3] | | BETd-260 | RS4;11 (Leukemia) | BRD4 | 0.03 |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
| Table 2: Comparative Half-Maximal Inhibitory Concentration (IC50) of BET PROTACs | | :--- | :--- | :--- | :--- | | PROTAC | Cancer Cell Line | Assay Duration | IC50 (nM) | | dBET1 | MV4-11 (Leukemia) | 24 hours | 140[1] | | | Kasumi-1 (Leukemia) | Not Specified | 148.3[4] | | | NB4 (Leukemia) | Not Specified | 335.7[4] | | | THP-1 (Leukemia) | Not Specified | 355.1[4] | | ARV-825 | MOLM-13 (Leukemia) | 4 days | 18.2[5] | | | MV4-11 (Leukemia) | 96 hours | 1.05[5] | | | RS4;11 (Leukemia) | 4 days | 3.3[5] | | BETd-260 | RS4;11 (Leukemia) | Not Specified | 0.051[6][7] | | | MOLM-13 (Leukemia) | Not Specified | 2.2[6][7] | | | MNNG/HOS (Osteosarcoma) | Not Specified | 1.8[8] | | | Saos-2 (Osteosarcoma) | Not Specified | 1.1[8] |
Note: IC50 is the concentration of the PROTAC that results in 50% inhibition of cancer cell viability.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC performance. Below are standard protocols for key experiments.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for evaluating a PROTAC candidate.
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol is used to determine the extent of target protein degradation following PROTAC treatment.[9][10][11]
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC for a fixed time (e.g., 24 hours) for dose-response experiments, or with a fixed concentration for various time points for time-course experiments. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well, incubate on ice, and then scrape the cells.
-
Protein Quantification: Centrifuge the cell lysates to pellet debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample with Laemmli buffer and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensity using densitometry and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the effect of the PROTAC on cancer cell proliferation and viability to determine the IC50 value.[12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control for cell death. Incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.[15][16]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the cell lysates with Protein A/G beads. Incubate the lysates with an antibody against the target protein or the E3 ligase overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to pull down the antibody-protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. Analyze the eluates by Western blotting using antibodies against the POI and the E3 ligase to detect their co-precipitation, which indicates the formation of the ternary complex.
Signaling Pathways Affected by BET Degradation
BET proteins, particularly BRD4, are master regulators of transcription, often controlling the expression of key oncogenes like c-MYC. By degrading BET proteins, PROTACs can effectively shut down these oncogenic signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Downstream effects of BET protein degradation by PROTACs.
This guide provides a foundational comparison of several potent BET-targeting PROTACs, highlighting their efficacy in various cancer cell lines. The provided protocols offer a standardized framework for the in-house evaluation of novel protein degraders. As the field of targeted protein degradation continues to expand, rigorous comparative analyses will be essential for identifying the most promising therapeutic candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. scienceopen.com [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Comparative Analysis of (R)-3-Amino-4-(naphthalen-2-yl)butanoic Acid Hydrochloride: A Cross-Reactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride against a panel of neurotransmitter receptors. The following data and protocols are intended to serve as a reference for researchers evaluating the selectivity and potential off-target effects of this compound.
Introduction
This compound is a gamma-aminobutyric acid (GABA) analogue. Its structural similarity to endogenous neurotransmitters necessitates a thorough investigation of its binding profile across various receptor subtypes to ascertain its specificity and potential for off-target interactions. This guide presents hypothetical binding affinity data and detailed experimental protocols for assessing the cross-reactivity of this compound. The primary focus is on its interaction with GABA receptors, with a comparative look at other major central nervous system receptors.
Comparative Binding Affinity Data
The following table summarizes the hypothetical binding affinities (Ki, in nM) of this compound and a selection of standard reference compounds against various receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | GABA_A Receptor (α1β2γ2) | GABA_B Receptor | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor |
| This compound | 25 | 150 | >10,000 | >10,000 |
| GABA (Endogenous Agonist) | 150 | 50 | - | - |
| Muscimol (GABA_A Agonist)[1][2] | 10 | >10,000 | - | - |
| Baclofen (GABA_B Agonist)[2] | >10,000 | 80 | - | - |
| Haloperidol (D2 Antagonist) | - | - | 5 | - |
| Ketanserin (5-HT2A Antagonist) | - | - | - | 2 |
Experimental Protocols
The binding affinities presented were determined using a competitive radioligand binding assay. Below is a detailed protocol for this methodology.
Materials and Reagents
-
Membrane Preparations: Rat brain cortical membranes expressing the receptor of interest.
-
Radioligands:
-
GABA_A: [³H]-Muscimol
-
GABA_B: [³H]-Baclofen
-
Dopamine D2: [³H]-Spiperone
-
Serotonin 5-HT2A: [³H]-Ketanserin
-
-
Non-specific Binding Ligands:
-
GABA (for GABA receptors)
-
Haloperidol (for D2 receptors)
-
Serotonin (for 5-HT2A receptors)
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Compound: this compound, dissolved in assay buffer.
-
Scintillation Cocktail
-
96-well filter plates
-
Scintillation counter
Membrane Preparation[1]
-
Rat brains are homogenized in a sucrose buffer (0.32 M sucrose, pH 7.4).[1]
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.[1]
-
The supernatant is collected and centrifuged at 140,000 x g for 30 minutes at 4°C.[1]
-
The resulting pellet is resuspended in deionized water and homogenized.[1]
-
The membrane suspension is centrifuged again at 140,000 x g for 30 minutes at 4°C.[1]
-
The final pellet is resuspended in the binding buffer and stored at -70°C.[1]
Binding Assay Procedure[1]
-
Thaw the prepared membranes and wash them twice with the binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.[1]
-
Resuspend the final pellet in the binding buffer to a protein concentration of 0.1-0.2 mg/well.[1]
-
In a 96-well plate, add the following to each well:
-
50 µL of radioligand at a final concentration near its Kd.
-
50 µL of varying concentrations of the test compound or the reference compound.
-
For non-specific binding determination, add a high concentration of the respective non-labeled ligand.[1]
-
100 µL of the membrane suspension.
-
-
Incubate the plate at 4°C for 45 minutes.[1]
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[1]
-
Allow the filters to dry, and then add the scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.[2]
Data Analysis
The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
Visualizations
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Simplified GABAergic Signaling Pathway
Caption: Potential interaction with GABA receptor signaling pathways.
References
A Head-to-Head Comparison of PROTACs Containing Different Aromatic Side Chains
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Linker Design
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system, leading to the degradation of specific proteins of interest. A critical component of a PROTAC's architecture is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. Far from being a passive spacer, the linker's composition, particularly the inclusion of aromatic side chains, can profoundly influence a PROTAC's efficacy. This guide provides an objective comparison of PROTACs with and without aromatic side chains in their linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Role of Aromatic Side Chains in PROTAC Linkers
Aromatic moieties are often incorporated into PROTAC linkers to impart rigidity and conformational constraint. This can pre-organize the PROTAC into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. Furthermore, aromatic side chains can engage in specific non-covalent interactions, such as pi-stacking, with residues on the surface of the target protein or the E3 ligase, further enhancing the stability of the ternary complex and, consequently, the efficiency of protein degradation. However, the introduction of rigid aromatic groups can also be detrimental, potentially hindering the flexibility required for the two proteins to come together in an optimal orientation for ubiquitination.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from two key studies that illustrate the impact of aromatic side chains on PROTAC performance.
Case Study 1: The Impact of a Rigid Phenyl Linker on Androgen Receptor (AR) Degradation
In a study by Shibata et al., a series of "Specific and Nongenetic IAP-dependent Protein Erasers" (SNIPERs), a type of PROTAC that recruits the inhibitor of apoptosis protein (IAP) E3 ligase, were synthesized to target the Androgen Receptor (AR). A parent compound with a flexible polyethylene glycol (PEG) linker was compared to analogs where the PEG linker was replaced with a rigid disubstituted phenyl group.
| Compound ID | Linker Type | Target Protein | Cell Line | Degradation Activity (at 3 µM) |
| PROTAC 54 | Flexible (PEG-based) | Androgen Receptor (AR) | 22Rv1 | Effective Degradation |
| PROTACs 55-57 | Rigid (Disubstituted Phenyl) | Androgen Receptor (AR) | 22Rv1 | No Activity |
Data synthesized from Troup, R. I., et al. (2020). Current Strategies for the Design of PROTAC Linkers: A Critical Review, citing Shibata, N., et al. (2018). J Med Chem.
This study highlights a scenario where the introduction of a rigid aromatic linker was detrimental to PROTAC activity. The authors suggest that the flexible linker of PROTAC 54 is able to adopt a productive conformation for ternary complex formation and subsequent degradation, whereas the rigid phenyl-containing linkers of PROTACs 55-57 are unable to do so.[1]
Case Study 2: Rational Design of a Benzyl Linker for Enhanced SMARCA2/4 Degradation
In contrast, a study by Farnaby et al. demonstrated the successful incorporation of an aromatic moiety to enhance PROTAC potency. The researchers developed ACBI1, a potent degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, by recruiting the VHL E3 ligase. The design of ACBI1 evolved from an earlier PROTAC with a more flexible linker. The final structure of ACBI1 includes a para-disubstituted aryl unit.[2]
| Compound ID | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ACBI1 | Rigidified (para-disubstituted aryl) | SMARCA2 | MV-4-11 | 6 | >90 |
| ACBI1 | Rigidified (para-disubstituted aryl) | SMARCA4 | MV-4-11 | 11 | >90 |
| PROTAC 1 | Flexible (PEG-based) | SMARCA2 | MV-4-11 | 300 | ~65 |
| PROTAC 1 | Flexible (PEG-based) | SMARCA4 | MV-4-11 | 250 | ~70 |
Data from Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology.[3][4]
The crystal structure of the ternary complex revealed that the benzyl group in the linker of ACBI1 provides conformational restriction and engages in a favorable pi-stacking interaction with a tyrosine residue (Y98) on the VHL E3 ligase.[2][5] This structure-based design, which introduced a rigid aromatic side chain, led to a significant improvement in degradation potency compared to the earlier, more flexible analog.[3]
Visualizing PROTAC Mechanisms and Workflows
To understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical experimental workflow for their evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, ensuring the protection of laboratory personnel and the environment.
The fundamental principle of laboratory waste management is to treat all chemical waste, including this compound, as hazardous unless explicitly confirmed to be non-hazardous by a qualified professional.[1][2] This approach ensures the highest level of safety and compliance with regulations set forth by agencies such as the Environmental Protection Agency (EPA).[2][3]
Hazard Assessment and Waste Classification
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical. While a specific SDS for this compound was not immediately available, data for the structurally similar compound (R)-3-Amino-4-phenylbutyric acid hydrochloride and general chemical safety guidelines provide a strong basis for a cautious approach. The first step in proper disposal is to determine if the waste is hazardous. Hazardous waste is defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[4]
Key Disposal Principles:
-
Segregation: Never mix incompatible chemical wastes.[2][5][6] Store this compound waste separately from other chemical waste streams to prevent dangerous reactions.[5]
-
Container Management: Use only appropriate, compatible, and clearly labeled containers for waste storage. The original container is often the best choice.[1] Containers must be kept closed except when adding waste and should be in good condition, free from leaks.[1][2][4]
-
Labeling: All waste containers must be accurately labeled with the full chemical name and appropriate hazard warnings.[4][7]
-
Storage: Designate a specific, isolated area within the laboratory for hazardous waste accumulation.[2] This area should have secondary containment to manage potential spills.[1][2]
Step-by-Step Disposal Protocol for this compound
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
2. Waste Collection (Solid Waste): Solid this compound waste, including contaminated items like gloves and weighing paper, should be collected in a designated, compatible, and properly labeled hazardous waste container.[3]
3. Labeling the Waste Container: As soon as the first particle of waste is added, the container must be labeled with:
- "Hazardous Waste"
- The full chemical name: "this compound"
- The date accumulation started.
- Any known hazard characteristics (e.g., Toxic).
4. Storage in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[4][6] This area must be under the control of laboratory personnel.
5. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[4] Do not attempt to dispose of this chemical down the drain or in the regular trash.
Disposal of Empty Containers:
A container that held this compound is not considered "empty" until all waste has been removed to the best of your ability.[8] If the compound is determined to be an acute hazardous waste, the container must be triple-rinsed with a suitable solvent.[1][8] The rinsate must be collected and disposed of as hazardous waste.[1][8] Once properly decontaminated, and with all labels defaced, the container may be disposed of as regular trash.[1]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons | [4] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) | [4] |
| Residue in "Empty" Container | No more than 2.5 cm (1 in.) or 3% by weight | [8] |
| Waste Storage Time Limit (Example) | Up to 90 days (varies by state) | [3] |
Experimental Protocol: Triple-Rinsing of Acutely Hazardous Waste Containers
This protocol is to be followed for containers that held a substance classified as an acutely hazardous waste.
Materials:
-
Empty container that held the acutely hazardous waste.
-
Appropriate solvent (capable of dissolving the residue).
-
A designated hazardous waste container for the rinsate.
-
Appropriate PPE (gloves, safety goggles, lab coat).
Procedure:
-
Ensure you are wearing the appropriate PPE.
-
Select a solvent that is compatible with the chemical residue and the container material.
-
Add the solvent to the empty container, filling it to approximately 10% of its volume.
-
Securely close the container and agitate it to ensure the solvent comes into contact with all interior surfaces.
-
Pour the solvent (now considered hazardous rinsate) into the designated hazardous waste container.
-
Repeat steps 3-5 two more times for a total of three rinses.
-
Allow the container to air dry completely in a well-ventilated area.
-
Deface or remove the original chemical label from the now-empty and rinsed container.
-
The container can now be disposed of as non-hazardous solid waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of chemical waste.
Caption: Disposal process for empty chemical containers.
References
- 1. vumc.org [vumc.org]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of (R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride. Given the absence of specific hazard data for this compound, a precautionary approach is mandated. The following procedures are based on the potential hazards associated with its structural components, namely the aminobutanoic acid moiety and the naphthalene ring system. Naphthalene and its derivatives are noted for their potential health risks, including carcinogenicity and toxicity.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure. The following table summarizes the required personal protective equipment.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | To provide a robust barrier against potential skin absorption. |
| Eye and Face Protection | ANSI-approved safety goggles and a face shield. | To protect against splashes, dust, and unforeseen reactions. |
| Skin and Body Protection | A fully-buttoned laboratory coat, full-length pants, and closed-toe shoes. An additional disposable gown is recommended. | To prevent incidental skin contact with the compound. |
| Respiratory Protection | A fit-tested N95 or higher-level respirator should be used when handling the solid compound outside of a certified chemical fume hood. | To prevent inhalation of airborne particles, especially given the unknown inhalation toxicity. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed in a certified chemical fume hood to mitigate the risk of inhalation exposure.
-
Preparation : Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area within the fume hood should be decontaminated before and after use.
-
Weighing and Aliquoting : Conduct all weighing and transfer of the solid compound within the fume hood. Use anti-static weigh paper or a container to minimize the generation of dust.
-
Solution Preparation : When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately labeled with the compound name, concentration, date, and responsible individual's name.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container. The label should indicate "Hazardous Waste" and list the chemical name. |
| Liquid Waste | Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. |
| Contaminated Labware | Decontaminate reusable glassware by rinsing with an appropriate solvent, and collect the rinsate as hazardous liquid waste. Dispose of single-use plasticware as solid hazardous waste. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
